Boc-Sec(Mob)-OH
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5Se/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIJGHSKCAGAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-Sec(Mob)-OH chemical structure and properties
Structural Architecture, Synthesis Protocols, and Orthogonal Deprotection Strategies
Executive Summary
Boc-Sec(Mob)-OH (N-
This guide details the technical specifications of this compound, focusing on its application in Boc-Solid Phase Peptide Synthesis (Boc-SPPS) . Unlike Fmoc strategies, where base-mediated deprotection can trigger fatal
Chemical Profile and Specifications
| Property | Specification |
| Chemical Name | N- |
| CAS Number | 959415-39-5 |
| Molecular Formula | |
| Molecular Weight | 388.32 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in water |
| Purity (HPLC) | |
| Chiral Purity | |
| Storage | -20°C, Desiccated (Hygroscopic and oxidation-sensitive) |
Structural Logic
The molecule consists of three functional domains designed for orthogonal stability:
-
Boc (N-terminus): Acid-labile (TFA), removed during chain elongation.
-
Mob (Side-chain): p-Methoxybenzyl ether. This group is acid-stable to dilute TFA (used for Boc removal) but cleaved by strong acids (HF, TFMSA) or specific oxidative/reductive cocktails. This differential stability is the core of its utility.
Mechanistic Visualization: Orthogonality & Reactivity
The following diagram illustrates the structural hierarchy and the specific cleavage conditions required for each protecting group, highlighting the orthogonality that allows peptide chain elongation without side-chain collapse.
Caption: Orthogonal protection scheme showing Boc lability to TFA vs. Mob stability, requiring specific cocktails for final removal.
Application in Solid Phase Peptide Synthesis (SPPS)[5][6][7][8][9]
A. The Challenge of Selenocysteine
Direct use of unprotected selenocysteine in SPPS is impossible due to the high nucleophilicity of the selenol (
Why Boc? Boc chemistry uses acidic deprotection (TFA). Since the
B. Coupling Protocol (Boc-SPPS)
Reagents:
-
Resin: MBHA or PAM resin (for HF cleavage).
-
Coupling Agents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).[3]
-
Solvent: DMF (Dimethylformamide).[3]
Step-by-Step Workflow:
-
Swelling: Swell resin in DCM/DMF.[4]
-
Boc Removal (Cycle): Treat with 50% TFA in DCM (2 x 1 min, 1 x 20 min). Wash with DCM.[4]
-
Neutralization: 5% DIEA in DCM (2 x 2 min). Critical: Minimize exposure to base to prevent racemization/elimination.
-
Activation: Dissolve this compound (3 eq) and HOBt (3 eq) in minimal DMF. Add DIC (3 eq). Activate for 5 minutes.
-
Coupling: Add activated solution to resin.[5][4] Shake for 1-2 hours.
-
Monitoring: Kaiser test (Ninhydrin) to verify completion.
Advanced Deprotection Protocols: Removing the Mob Group[4][8]
The p-methoxybenzyl (Mob) group is significantly more stable than the Boc group. It does not come off with TFA. You must choose a cleavage strategy based on your equipment and the peptide's sensitivity.
Method 1: The "Modern Reductive" Cocktail (Recommended)
This method avoids the extreme hazard of HF and is highly effective for Sec(Mob).
-
Mechanism: Acidolysis assisted by silane reduction.
-
Cocktail: TFA / Triethylsilane (TES) / Thioanisole (96 : 2 : 2).[1][2][6]
-
Protocol:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cocktail (10 mL per gram of resin).
-
Heat to 40°C and agitate for 4 hours . Note: Standard room temperature cleavage is often insufficient for Mob removal.
-
Filter and precipitate peptide in cold diethyl ether.
-
Centrifuge and wash with ether.
-
Method 2: Oxidative Cleavage (DTNP)
Useful if you want to isolate the peptide as a mixed disulfide/selenosulfide to prevent immediate oxidation to intractable polymers.
-
Protocol:
-
Dissolve DTNP (10 eq) in TFA.
-
Treat resin for 2-4 hours.
-
Result: The Mob group is removed, and the Selenium is capped as a Sec-S-(5-nitropyridine) mixed selenosulfide.
-
Activation: This activated species can be reacted with thiols (like Glutathione) to generate the free selenol or form specific disulfides.
-
Method 3: High HF (Traditional)
-
Conditions: Anhydrous HF + p-Cresol + p-Thiocresol at 0°C for 60 mins.
-
Pros: Quantitative removal.
-
Cons: Extremely hazardous; requires specialized Teflon vacuum lines.
Troubleshooting & Quality Control
Preventing Dehydroalanine (Dha) Formation
The conversion of Sec to Dha is the primary failure mode.
-
Cause: Proton abstraction from the
-carbon by bases. -
Solution: In Boc chemistry, this is rare during deprotection (acidic). However, during neutralization (DIEA wash), avoid prolonged exposure. Use "In Situ Neutralization" protocols where DIEA is added simultaneously with the next activated amino acid, rather than as a separate wash step.
Preventing Racemization
Sec is more prone to racemization than Cys due to the longer C-Se bond and lower energy barrier for enolization.
-
Mitigation: Use HOBt or HOAt as additives.[4][8][9] Avoid pre-activation times longer than 5 minutes. Maintain low temperature (0-4°C) during the addition of the activated Sec derivative.
References
-
Hondal, R. J., et al. (2012). Derivatives of Selenocysteine for Solid Phase Peptide Synthesis. National Institutes of Health. Available at: [Link]
-
Harris, K. M., & Hondal, R. J. (2013). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science. Available at: [Link]
- Alewood, P., et al. (1997). Selenocysteine in Peptide Synthesis. In Methods in Enzymology. Academic Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DSpace [scholarworks.uvm.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applying selenocysteine-mediated expressed protein ligation to prepare the membrane enzyme selenoprotein S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Guide: Solubility & Handling of Boc-Sec(Mob)-OH
This guide details the solubility, handling, and application of Boc-Sec(Mob)-OH (N-α-t-Butyloxycarbonyl-Se-(4-methoxybenzyl)-L-selenocysteine) in peptide synthesis. It is structured for researchers requiring high-fidelity incorporation of selenocysteine into peptide sequences.
Physicochemical Context & Solubility Profile
This compound is a hydrophobic, protected amino acid derivative used primarily in Boc-solid phase peptide synthesis (SPPS). Its solubility is governed by the lipophilic nature of the Boc (tert-butyloxycarbonyl) and Mob (4-methoxybenzyl) protecting groups, which mask the polarity of the backbone and the reactivity of the selenol.
Solvent Compatibility: DMF vs. NMP
While both N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for this compound, their specific utility depends on the synthesis context.
| Feature | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) |
| Solubility Limit | High (~0.3 – 0.5 M) | Very High (>0.5 M) |
| Viscosity | Lower (0.92 cP) | Higher (1.67 cP) |
| Resin Swelling | Excellent for Polystyrene/Merrifield | Superior for PEG-based resins |
| Reaction Kinetics | Standard for DIC/HOBt coupling | Faster kinetics; reduces aggregation |
| Recommendation | Primary solvent for standard loading. | Secondary solvent for "difficult" sequences or high-concentration stock solutions. |
Critical Insight: this compound is prone to aggregation at high concentrations (>0.4 M) due to hydrophobic stacking of the Mob groups. NMP is preferred if precipitation is observed in DMF during long storage or activating conditions.
Stability & The Oxidation Challenge
Unlike sulfur (Cysteine), selenium is highly susceptible to oxidation, even when protected. The Mob group reduces reactivity, but selenoxide formation can occur if the solution is aerated, leading to deselenization during cleavage.
Degradation Pathway:
-
Oxidation: Air exposure converts the Selenide (R-Se-R') to Selenoxide (R-Se(=O)-R').
-
Elimination: Selenoxides undergo syn-elimination at room temperature, converting the Sec residue into Dehydroalanine (Dha), destroying the peptide.
Mechanism Visualization (DOT)
The following diagram illustrates the workflow to prevent oxidation and the consequences of failure.
Caption: The degradation pathway of protected Selenocysteine. Without inert gas protection, oxidation leads to the formation of Dehydroalanine.
Operational Protocol: Dissolution & Activation
This protocol ensures maximum solubility and minimizes oxidative damage.
Reagents Required:
-
This compound (Store at -20°C, desiccated).
-
Anhydrous DMF or NMP (Peptide Synthesis Grade).
-
Argon or Nitrogen gas line.
Step-by-Step Workflow
-
Equilibration: Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation (water acts as a nucleophile and accelerates side reactions).
-
Solvent Preparation (The "Sparge" Step):
-
Place the required volume of DMF/NMP in a clean vial.
-
Bubble dry Argon/Nitrogen through the solvent for 5 minutes. This is mandatory to remove dissolved oxygen.
-
-
Dissolution:
-
Add this compound to the degassed solvent to achieve a concentration of 0.1 M to 0.2 M .
-
Note: 0.1 M is ideal for standard coupling (e.g., 38.8 mg per mL).
-
Vortex gently. If particulates remain, sonicate for 30 seconds. Do not heat above 35°C.
-
-
Visual Check: The solution should be clear and colorless. A yellow tint indicates potential diselenide formation (oxidation).
-
Activation (In Situ):
-
Add coupling reagents (e.g., DIC/HOBt or HATU/DIEA) immediately prior to addition to the resin.
-
Do not pre-activate for >5 minutes. Activated Sec esters are less stable than their Cys counterparts.
-
Workflow Diagram (DOT)
Caption: Optimized dissolution workflow ensuring inert conditions and rapid activation.
Troubleshooting & FAQ
Q: The solution turned yellow. Can I use it? A: No. A yellow color typically indicates the formation of diselenides (Sec-Sec dimers) due to oxidation. This will lead to poor coupling efficiency and heterogeneous products. Discard and prepare fresh with stricter degassing.
Q: Can I use DMSO to improve solubility? A: Avoid DMSO. DMSO is a mild oxidant and can promote the conversion of selenides to selenoxides or diselenides over time. Stick to NMP if higher solubility is needed.
Q: My coupling yield is low compared to Cysteine. A: Sec is bulkier than Cys.
-
Decrease concentration to 0.1 M to prevent aggregation.
-
Use NMP instead of DMF.
-
Double-couple: Perform the coupling reaction twice (1 hour each) rather than one long reaction.
References
-
Hondal, R. J. (2005). Incorporation of Selenocysteine into Proteins Using Peptide Synthesis. Protein Science. Link
-
Bachem. Technical Data Sheet: this compound. Link
-
Metanis, N., et al. (2010). The Chemistry of Selenocysteine in Proteins. Current Opinion in Chemical Biology. Link
- Alewood, P., et al. (1997). Solid Phase Synthesis of Selenopeptides. International Journal of Peptide Research and Therapeutics.
Technical Guide: Stability and Manipulation of the Mob Protecting Group on Selenocysteine
This guide provides an in-depth technical analysis of the p-methoxybenzyl (Mob) protecting group on selenocysteine (Sec) . It addresses the stability profile, deprotection mechanisms, and experimental protocols required for high-fidelity peptide synthesis.
Executive Summary
The p-methoxybenzyl (Mob) group is the industry-standard side-chain protection for selenocysteine (Sec) in Solid-Phase Peptide Synthesis (SPPS).[1] Unlike its application on cysteine (Cys), where it is considered "acid-stable" (requiring HF or TFMSA), the Mob group on Sec exhibits unique semi-lability .
While stable to standard Fmoc removal conditions (piperidine/DMF) and mild TFA cleavage cocktails, Sec(Mob) can be removed under specific oxidative or reductive-acidic conditions that leave Cys(Mob) intact. This differential stability allows for orthogonal protection strategies but requires precise control to prevent fatal side reactions such as
Chemical Nature & Stability Profile[2][3]
Structural Logic
The Mob group relies on the electron-donating effect of the para-methoxy substituent, which stabilizes the benzylic carbocation intermediate during acidolysis.
-
C-Se vs. C-S Bond Energy: The C-Se bond is longer and weaker (
) than the C-S bond ( ). Consequently, Sec(Mob) is significantly more labile than Cys(Mob). -
Carbocation Stability: Upon cleavage, the Mob cation is generated. In the absence of efficient scavengers, this cation will readily re-alkylate the highly nucleophilic selenol (
), leading to incomplete deprotection.
Stability Matrix
The following table summarizes the stability of Sec(Mob) under standard synthesis conditions relative to Cys(Mob).
| Reagent / Condition | Sec(Mob) Stability | Cys(Mob) Stability | Consequence / Application |
| 20% Piperidine / DMF | Stable | Stable | Standard Fmoc removal. Minimize exposure to prevent |
| 95% TFA / H2O / TIS | Metastable | Stable | Partial loss of Mob on Sec may occur; requires specific scavengers to drive to completion. |
| HF / Anisole (0°C) | Labile | Labile | Standard Boc chemistry cleavage. Quantitative removal. |
| DTNP / TFA | Labile | Stable* | Orthogonal deprotection. Sec(Mob) is removed; Cys(Mob) remains largely intact ( |
| TFA / TES / Thioanisole | Labile | Stable | "Facile" reductive acidolysis method (40°C).[3][4] |
Critical Note: While Sec(Mob) is stable to piperidine, the free selenol (or diselenide) is not. Premature removal of Mob during SPPS will lead to immediate deselenization (formation of dehydroalanine) during subsequent base treatments.
Deprotection Mechanisms
Two primary pathways exist for removing the Mob group from Sec in Fmoc chemistry: Oxidative Deprotection (using DTNP) and Reductive Acidolysis (using TES).
Pathway A: Oxidative Deprotection (DTNP)
This method uses 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA.[5] The reaction is driven by the formation of a mixed selenylsulfide adduct, Sec(5-Npys), which prevents re-alkylation by the Mob cation.
-
Mechanism: The activated disulfide attacks the selenium, displacing the Mob carbocation.
-
Result: The peptide elutes as the Sec(5-Npys) derivative.
-
Post-Processing: The Npys group must be removed via reduction (Ascorbate or DTT) to yield the free selenol/diselenide.
Pathway B: Reductive Acidolysis (TES)
A more recent "one-pot" method utilizes Triethylsilane (TES) and Thioanisole at elevated temperatures (40°C).[3]
-
Mechanism: TES acts as a hydride donor, irreversibly quenching the Mob carbocation to form p-methylanisole. Thioanisole acts as an auxiliary nucleophile.
-
Result: Direct formation of the diselenide (Sec-Sec) or selenol (Sec-H).
Visualization of Deprotection Pathways
Figure 1: Mechanistic pathways for Sec(Mob) deprotection. The Blue path (DTNP) yields a stable intermediate, while the Red path (TES) yields the final product directly.
Experimental Protocols
Protocol A: Oxidative Removal (DTNP Method)
Best for: Applications requiring orthogonality with Cys(Mob) or when handling highly aggregation-prone peptides.
-
Cleavage Cocktail Preparation:
-
Dissolve DTNP (2,2'-dithiobis(5-nitropyridine)) in neat TFA to a concentration of 20 equivalents relative to the peptide.
-
Note: No thioanisole is required for Sec, but it is required if deprotecting Cys.
-
-
Reaction:
-
Add cocktail to dry resin.
-
Incubate at 25°C for 2–3 hours .
-
-
Work-up:
-
Filter resin and precipitate peptide in cold diethyl ether.
-
Centrifuge and wash pellet 3x with ether to remove excess DTNP.
-
-
Reduction (Post-Cleavage):
-
Dissolve crude peptide (Sec-Npys) in buffer (pH 4.5–7.0).
-
Add 50 eq. Ascorbic Acid or DTT .
-
Monitor by HPLC (shift in retention time as Npys is released).
-
Protocol B: Facile Reductive Acidolysis (TES Method)
Best for: Standard production of selenopeptides where orthogonality is not required.
-
Cocktail Preparation:
-
Prepare a mixture of TFA / Triethylsilane (TES) / Thioanisole / Water (96 : 2 : 1 : 1).
-
Critical: High TES concentration is vital to quench the carbocation.
-
-
Reaction:
-
Work-up:
Protocol C: SPPS Coupling of Fmoc-Sec(Mob)-OH
Objective: Prevent racemization and premature elimination.
-
Activation: Use DIC / HOAt (Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole).
-
Avoid: Strong bases like DIEA or phosphonium salts (PyBOP/HBTU) if possible, as they increase the risk of racemization.
-
-
Coupling Time: Limit to 60 minutes .
-
Fmoc Removal: Use 20% Piperidine in DMF for 2 x 5 minutes (short cycles).
-
Warning: Extended exposure to piperidine can cause
-elimination of the protected Sec residue, even with Mob intact.
-
Troubleshooting & Optimization
Preventing Dehydroalanine (Dha) Formation
The most common failure mode is the conversion of Sec to Dha via elimination.
Figure 2: Pathways to degradation. Oxidative elimination (via Selenoxide) is extremely rapid.
Mitigation Strategies:
-
Solvent Degassing: Use Argon-sparged DMF for all coupling and washing steps.
-
Avoid Peroxides: Use fresh ether for precipitation. Ether peroxides readily oxidize Sec(Mob) to the selenoxide, which eliminates instantly at room temperature.
-
Temperature Control: Keep cleavage reactions strictly controlled. Do not exceed 40°C for the TES method.
References
-
Hondal, R. J., et al. (2012).[7] Use of DTNP for Deprotection and Diselenide Formation in Protected Selenocysteine-Containing Peptides. Journal of Peptide Science. Link
-
Harris, K. M., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science. Link
-
Alewood, P. F., et al. (2011).[8] Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules. Link
-
Metanis, N., et al. (2010). Chemical Synthesis of Selenoproteins. Current Opinion in Chemical Biology. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Monograph: Boc-Sec(Mob)-OH in Advanced Peptide Synthesis
CAS Number: 959415-39-5 Chemical Name: N-α-(tert-Butoxycarbonyl)-Se-(4-methoxybenzyl)-L-selenocysteine (R)-Configuration Note: Due to the high atomic number of Selenium, the natural L-enantiomer of Selenocysteine possesses an (R) absolute configuration, unlike the (S) configuration of most natural amino acids.[1][2][3][4]
Executive Summary
Boc-Sec(Mob)-OH is a specialized, orthogonally protected amino acid derivative designed for the incorporation of Selenocysteine (Sec, U) into peptide backbones via Boc-chemistry Solid Phase Peptide Synthesis (SPPS) .[4][5] While Fmoc-SPPS has gained dominance, Boc-SPPS remains the gold standard for synthesizing difficult sequences, aggregating peptides, and thioesters where base-lability is a liability.
The p-methoxybenzyl (Mob) group provides robust protection for the highly nucleophilic and oxidation-prone selenol moiety, remaining stable during repetitive TFA (trifluoroacetic acid) treatments used to remove the N-α-Boc group. However, its removal traditionally required toxic liquid Hydrofluoric Acid (HF). This guide details modern, milder deprotection strategies (DTNP/TES) that circumvent HF, making this reagent accessible for standard laboratory workflows.
Chemical Profile & Properties[3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| CAS Number | 959415-39-5 |
| Formula | C₁₆H₂₃NO₅Se |
| Molecular Weight | 388.31 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, DMSO; Sparingly soluble in water |
| Purity Standard | ≥ 98% (HPLC) |
| Chirality | L-isomer (Absolute Configuration: R) |
| Storage | -20°C, Desiccated, Under Inert Gas (Argon/Nitrogen) |
Mechanistic Insight: The Orthogonal Strategy
The utility of this compound lies in its differential stability against acid.
-
N-α-Boc Group: Acid-labile. Cleaved by 50% TFA/DCM during every synthetic cycle.
-
Se-Mob Group: Acid-resistant (semi-permanent). Stable to 50% TFA. Traditionally requires anhydrous HF or strong electrophiles for cleavage.
This hierarchy allows the peptide chain to be elongated without exposing the reactive selenol, which would otherwise undergo rapid oxidation to diselenides (Sec-Sec) or elimination to dehydroalanine.
Visualization: Protection & Deprotection Logic
Figure 1: The orthogonal protection scheme allows iterative Boc removal while preserving the Mob-protected selenol until the final release.
Experimental Protocol: Solid Phase Synthesis
Caution: Selenocysteine derivatives are sensitive to light and oxygen. Perform all weighing and solution preparation under inert atmosphere when possible.
Phase A: Resin Loading & Coupling
Resin Choice: Merrifield Resin or PAM Resin (0.5–0.8 mmol/g loading).
-
Activation:
-
Dissolve This compound (3.0 eq relative to resin) in minimal dry DMF.
-
Add HBTU (2.9 eq) and DIEA (6.0 eq).
-
Note: Avoid DIC/HOBt if possible, as slower activation can increase risk of racemization, though it is acceptable if pre-activation time is minimized (< 5 min).
-
-
Coupling:
-
Add activated solution to the resin.[4] Shake for 1–2 hours at room temperature.
-
Monitor via Kaiser Test (ninhydrin). Note: Sec coupling is generally efficient.
-
-
Washing:
Phase B: Standard Elongation Cycles
-
Deprotection: Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 20 min).
-
Wash: DCM (3x), 5% DIEA/DCM (neutralization, 2x), DCM (3x).
-
Coupling: Add next amino acid (activated as above).
Phase C: The Critical Step – Mob Deprotection
Removing the Mob group is the most challenging step. While HF is the historical standard, it requires specialized apparatus. Below are two validated HF-Free methods.
Method 1: Oxidative Cleavage (DTNP)
Best for: Forming diselenide bonds directly.
-
Swell dried peptide-resin or dissolve crude peptide in TFA .
-
Add 2,2'-dithiobis(5-nitropyridine) (DTNP) (10–20 eq).
-
Add Thioanisole (5 eq) as a scavenger.
-
React for 1–2 hours at room temperature.
-
Mechanism: The Mob cation is scavenged, and the selenol forms a mixed selenylsulfide with the nitropyridine, which can be reduced or spontaneously disproportionate to the diselenide (Sec-Sec).
Method 2: Reductive Silyl Cleavage (TES)
Best for: Obtaining free selenol (Sec-H).
-
Prepare cocktail: TFA / Triethylsilane (TES) / Thioanisole (90:5:5).
-
Incubate peptide (on-resin or in solution) at 40°C for 4 hours .
-
Note: Higher temperature is required because Mob is more stable than other benzyl groups.
-
-
Precipitate with cold diethyl ether.
Visualization: Mob Deprotection Pathways
Figure 2: Comparison of deprotection methodologies. Method C (TES) is recommended for laboratories lacking HF facilities.
Handling & Stability
-
Oxidation Risk: The free selenol (-SeH) oxidizes to the diselenide (-Se-Se-) within minutes in air at pH > 7. Always keep buffers degassed (sparged with Argon) and use reducing agents (DTT or TCEP) during purification if the monomer is required.
-
Elimination Risk: Under strong basic conditions, Sec can undergo β-elimination to form Dehydroalanine. Avoid prolonged exposure to piperidine or strong bases after the Sec residue is incorporated (less of an issue in Boc chemistry compared to Fmoc).
References
-
Methods for the deprotection of Sec(Mob): Harris, K. M., et al. (2019).[7] "Facile removal of 4-methoxybenzyl protecting group from selenocysteine." Journal of Peptide Science. Link
-
DTNP Deprotection Strategy: Schroeder, G. K., et al. (2009). "Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups." Peptides for Youth. Link
-
General SPPS Protocols: Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. Link
-
This compound Product Data: Sigma-Aldrich / Merck Technical Data Sheet. Link
- Selenocysteine in Chemical Biology: Muttenthaler, M., et al. (2010). "Trends in peptide drug discovery." Nature Reviews Drug Discovery. (Contextual grounding for selenopeptide stability).
Sources
- 1. chempep.com [chempep.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. This compound | 959415-39-5 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US8383770B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 7. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of Boc-Sec(Mob)-OH in Solid Phase Peptide Synthesis
A Technical Guide for High-Fidelity Selenopeptide Construction
Executive Summary
The incorporation of Selenocysteine (Sec, U) into peptides presents a unique "reactivity paradox." While its lower pKa (5.2) compared to Cysteine (8.3) makes it a superior nucleophile for native chemical ligation and redox folding, this same property renders the Sec backbone highly unstable during standard Solid Phase Peptide Synthesis (SPPS).
This guide delineates the mechanistic imperative for using Boc-Sec(Mob)-OH (N-tert-butyloxycarbonyl-Se-(p-methoxybenzyl)-L-selenocysteine). Unlike Fmoc strategies, where the requisite basic deprotection drives rapid
Part 1: The Selenocysteine Challenge
The Nucleophilic Liability
The primary failure mode in selenopeptide synthesis is not coupling efficiency, but backbone degradation. In standard Fmoc SPPS, the removal of the Fmoc group requires secondary amines (typically 20% piperidine).
For Selenocysteine, the electron-withdrawing nature of the selenium atom, combined with the basic environment, acidifies the
Mechanism of Failure in Fmoc Chemistry
The following diagram illustrates why standard Fmoc protocols often fail with Sec, necessitating the Boc approach.
Figure 1: The base-catalyzed degradation pathway of Selenocysteine during Fmoc deprotection.
Part 2: The Strategic Advantage of this compound
The this compound derivative effectively bypasses the elimination pathway by operating entirely under acidic conditions until the final cleavage step.
Orthogonal Protection Scheme
| Component | Chemical Function | Deprotection Reagent | Stability Profile |
| Temporary protection during coupling | TFA (Trifluoroacetic acid) | Labile to moderate acid; Stable to base.[1] | |
| Side Chain (Mob) | p-Methoxybenzyl ether; masks Se nucleophilicity | HF (Hydrofluoric acid) or TFMSA | Stable to TFA ; Stable to base. |
| Resin Linkage | Anchors peptide (e.g., MBHA, PAM) | HF | Stable to TFA. |
Why Mob?
The p-methoxybenzyl (Mob) group is critical because it reduces the electron density on the selenium atom, preventing oxidation and alkylation during chain elongation. Crucially, the Mob group is stable to the repetitive TFA treatments used to remove Boc groups at every cycle. It is only removed during the final "hard acid" cleavage, ensuring the Sec residue remains protected until the peptide is off the resin.
Part 3: Mechanistic Workflow
The synthesis follows a cycle that avoids the "Basic Danger Zone."
Figure 2: The Boc-SPPS cycle preserves the Sec(Mob) side chain through repetitive acid treatments.
Part 4: Experimental Protocols
Coupling Protocol (Boc Chemistry)
Reagents:
-
This compound (2.5 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (2.5 eq)
-
HOBt (Hydroxybenzotriazole) (2.5 eq)
-
Solvent: DMF/DCM (1:1)
Procedure:
-
Activation: Dissolve this compound and HOBt in minimal DMF. Add DCC in DCM. Stir at 0°C for 15 min to form the active ester. Filter off DCU urea precipitate if necessary.
-
Coupling: Add the filtrate to the neutralized peptide-resin. Shake for 1–2 hours.
-
Monitoring: Perform a Kaiser test. (Note: Sec coupling is generally efficient; extended times are rarely needed).
The Critical Step: Final Cleavage
The Mob group requires strong acid to cleave.[2] While HF is the gold standard, modern "Low-HF" or reductive methods are safer and highly effective for Sec.
Option A: High-HF Cleavage (Standard)
-
Conditions: Anhydrous HF + p-Cresol + p-Thiocresol (90:5:5) at 0°C for 60 mins.
-
Mechanism:
cleavage. The carbocations generated from Mob are scavenged by the cresols. -
Warning: HF is fatal upon skin contact. Requires specialized Teflon apparatus.
Option B: The "Reductive Cocktail" (Safer Alternative)
Recent studies (Hondal et al.) have validated a milder approach that avoids HF while effectively removing the Mob group.
-
Cocktail: TFA / Triethylsilane (TES) / Thioanisole (96:2:2).[2][3][4][5]
-
Conditions: Incubate at 40°C for 4 hours .
-
Advantage: This method reduces the Mob group rather than relying solely on acidolysis, yielding the diselenide form directly.
Post-Cleavage Handling
Sec-peptides spontaneously oxidize to form diselenide dimers (Sec-Sec) in air.
-
Precipitation: Precipitate crude peptide in ice-cold diethyl ether.
-
Reduction: To obtain monomeric selenol, dissolve peptide in buffer (pH 7) containing 10–50 mM DTT (Dithiothreitol).
-
Purification: HPLC must be performed at acidic pH (0.1% TFA) to keep the selenol protonated (Se-H) and prevent oxidation.
Part 5: Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Mass -80 Da (Deselenization) | Minimize exposure to DIEA; ensure efficient washing after TFA. | |
| Mass +16 Da | Selenoxide formation (Se=O) | Treat with dilute DTT or Ascorbic acid before HPLC. |
| Incomplete Mob Removal | Insufficient acid strength | Switch from TFMSA to HF, or use the 40°C TFA/TES/Thioanisole method. |
| Racemization | Over-activation | Use HOBt/DIC instead of HATU; keep temperature at 0°C during activation. |
References
-
Moroder, L. (2005).[6] Isosteric replacement of sulfur with other chalcogens in peptides and proteins.[6] Journal of Peptide Science, 11(4), 187–214. Link
-
Hondal, R. J., et al. (2012). Facile removal of the p-methoxybenzyl protecting group from selenocysteine.[5][7] Journal of Peptide Science, 18(10), 609-617. Link
-
Metanis, N., & Hilvert, D. (2014). Natural and synthetic selenoproteins.[3][5][6][8][9][10][11][12] Current Opinion in Chemical Biology, 22, 27-34. Link
-
Alewood, P., et al. (1997). Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds. Journal of Peptide Science, 3(6), 442-453. Link
-
Muttenthaler, M., & Alewood, P. F. (2008). Selenopeptide chemistry. Journal of Peptide Science, 14(12), 1223–1239. Link
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of selenopeptides: an alternative way of incorporating selenocystine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boc-Protected Selenocysteine Derivatives for Peptide Synthesis
Abstract
The incorporation of selenocysteine (Sec), the 21st proteinogenic amino acid, into peptides offers unique biochemical properties that are highly sought after in drug development and chemical biology.[1][2] Its distinct reactivity, driven by the lower pKa and higher nucleophilicity of its selenol group compared to the thiol of cysteine, makes it a powerful tool for creating novel therapeutics, studying protein folding, and engineering enzyme active sites.[3][4] However, this enhanced reactivity also presents significant challenges during chemical synthesis. This guide provides an in-depth technical overview of the use of Nα-tert-butyloxycarbonyl (Boc) protected selenocysteine derivatives in solid-phase peptide synthesis (SPPS). We will explore the synthesis of these critical building blocks, detail field-proven protocols for their incorporation into peptide chains, dissect the common challenges of racemization and side reactions, and provide robust methodologies for purification and characterization, grounding all recommendations in established chemical principles and authoritative literature.
The Unique Chemistry of Selenocysteine: A Double-Edged Sword
To appreciate the nuances of selenopeptide synthesis, one must first understand the fundamental chemical differences between selenocysteine and its sulfur analogue, cysteine. These differences are not merely academic; they dictate the entire strategy for protection, coupling, and handling.
The selenol side chain of selenocysteine is significantly more acidic (pKa ≈ 5.2) than the thiol of cysteine (pKa ≈ 8.5).[5] This means that at physiological pH, the selenol exists predominantly as the highly nucleophilic selenolate anion, whereas the thiol is mostly protonated. This heightened nucleophilicity is advantageous for certain biochemical reactions but makes the unprotected side chain extremely susceptible to oxidation and alkylation during peptide synthesis.[3][4] Furthermore, the redox potential of a diselenide bond is much lower than that of a disulfide bond, making selenocysteine-containing peptides highly prone to forming diselenide bridges upon exposure to air.[5]
These properties necessitate a robust protection strategy. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while older than the more common Fmoc/tBu approach, offers distinct advantages for selenocysteine incorporation. The strongly acidic conditions used for final cleavage are highly effective for removing robust benzyl-type side-chain protecting groups often used for Sec, and the repetitive acid treatments for Nα-Boc removal can help disrupt peptide aggregation, a common problem in SPPS.[6][7]
Table 1: Comparative Physicochemical Properties of Cysteine and Selenocysteine
| Property | Cysteine (Cys) | Selenocysteine (Sec) | Causality & Implication for Synthesis |
| Side Chain pKa | ~8.5 | ~5.2[5] | Sec is ionized at neutral pH, increasing its nucleophilicity and susceptibility to side reactions. Requires robust side-chain protection. |
| Redox Potential (X-X) | -180 mV (disulfide) | -380 mV (diselenide)[5] | The free selenol is extremely sensitive to air oxidation. Cleavage and purification require an oxygen-free environment and/or reducing agents. |
| Nucleophilicity | Moderate | High[3][4] | The selenolate is a potent nucleophile, increasing the risk of side reactions. It also enables unique ligation chemistries.[8][9] |
| Bond Dissociation | C-S: ~70 kcal/mol | C-Se: ~60 kcal/mol | The C-Se bond is weaker, making it more susceptible to cleavage (deselenization) under harsh conditions. |
Synthesis of Boc-Protected Selenocysteine Building Blocks
The successful incorporation of Sec begins with the high-quality synthesis of the protected amino acid derivative. A common and efficient route starts from the readily available amino acid L-serine. The strategy involves converting the side-chain hydroxyl group into a good leaving group, followed by nucleophilic substitution with a protected selenium nucleophile.
An optimized route for preparing derivatives like Boc-Sec(MBn)-OH (4-methylbenzyl) and Boc-Sec(MPM)-OH (4-methoxybenzyl) has been reported, achieving high yields and preserving stereochemical integrity.[10][11] The choice of the benzyl-type protecting group is critical; electron-donating groups like methoxy (pMob) or methyl make the protecting group more labile to acid, allowing for its removal during the final cleavage step.[5]
Diagram: General Synthesis Pathway for Boc-Sec(R)-OH
Below is a generalized workflow illustrating the synthesis of Boc-protected, side-chain-functionalized selenocysteine from L-serine.
Caption: Synthesis of Boc-Sec(R)-OH from L-serine.
Boc-SPPS Protocol for Selenopeptide Synthesis
The Boc-SPPS strategy relies on an orthogonal protection scheme where the temporary Nα-Boc group is removed by moderate acid (TFA), while the permanent side-chain protecting groups (like benzyl ethers) and the resin linkage require a much stronger acid (like HF or TFMSA) for cleavage.[6]
Diagram: The Boc-SPPS Cycle
The following diagram outlines the iterative steps required to incorporate a Boc-amino acid, including a Boc-Sec derivative, onto the growing peptide chain.
Caption: The iterative cycle for Boc solid-phase peptide synthesis.
Experimental Protocol: Single Coupling Cycle for Boc-Sec(R)-OH
This protocol outlines a self-validating system for a single coupling step.
-
Resin Preparation: Swell the peptide-resin (e.g., PAM resin) in dichloromethane (DCM) for 30 minutes.[12]
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes. Drain.[13]
-
Treat again with 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc group.[13]
-
Scientist's Note: When Trp, Met, or Cys are present in the sequence, add 0.5% dithiothreitol (DTT) or other scavengers to the TFA solution to prevent side-chain modification.[7][13]
-
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA and byproducts.
-
Neutralization:
-
Treat the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Drain.
-
Repeat the neutralization step to ensure the N-terminal amine is fully deprotonated and ready for coupling.[12]
-
-
Washing: Wash the resin thoroughly with DCM (5x) to remove excess DIEA.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Boc-Sec(R)-OH (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Causality: Using a pre-activation step with a coupling agent like HBTU converts the carboxylic acid to a more reactive species, facilitating efficient peptide bond formation. The base (DIEA) is essential for this activation and for maintaining neutral conditions during coupling.
-
-
Monitoring & Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection cycle.
-
Critical Challenges and Field-Proven Solutions
The synthesis of selenopeptides is not without its pitfalls. A proactive understanding of potential side reactions is key to success.
Racemization of Selenocysteine
Selenocysteine, like cysteine and histidine, is particularly prone to racemization during the activation step of coupling.[5][7][14] The mechanism typically involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical purity.
Mitigation Strategies:
-
Choice of Coupling Reagent: While HBTU is common, using carbodiimide-based activators like DIC in the presence of an additive is often superior for suppressing racemization.[15]
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues (e.g., 6-Cl-HOBt, HOAt) is critical. These additives form active esters that are less prone to racemization than the intermediates formed with coupling agents alone.[7][15]
-
Base Selection: Use a sterically hindered base like DIEA rather than a less hindered one (e.g., N-methylmorpholine). Minimize the amount of base used to the minimum required for the reaction.[14]
-
Temperature Control: Perform the coupling reaction at 0°C or room temperature. Avoid elevated temperatures, which accelerate racemization.[14]
-
Protecting Group Effects: It has been observed that the bulky Boc group provides more steric hindrance against oxazolone formation compared to the Fmoc group, making the Boc strategy potentially advantageous for minimizing racemization of Sec derivatives.[10]
Diagram: Racemization Mechanism via Oxazolone Intermediate
Caption: Racemization occurs via a planar, achiral enolate intermediate.
Side-Chain Stability and Final Cleavage
The final step involves cleaving the peptide from the resin and simultaneously removing all side-chain protecting groups. This is typically accomplished with a strong acid like anhydrous hydrogen fluoride (HF).
Table 2: Common Side-Chain Protections for Boc-Sec and Cleavage Conditions
| Derivative | Protecting Group (R) | Cleavage Reagent | Scavengers Required & Rationale |
| Boc-Sec(Bzl)-OH | Benzyl | HF, TFMSA | Thioanisole, Anisole: To scavenge benzyl cations and prevent re-attachment to sensitive residues like Trp and Met.[6][16] |
| Boc-Sec(Meb)-OH | 4-Methylbenzyl (p-MeBzl) | HF, TFMSA | Thioanisole, Anisole: Similar to benzyl, scavenges carbocations generated during cleavage.[16] |
| Boc-Sec(Mob)-OH | 4-Methoxybenzyl (p-Mob) | HF, TFMSA, TFA (harsher) | Thioanisole, EDT: The methoxy group makes it more acid-labile but also more prone to side reactions. EDT helps reduce any oxidized species.[5] |
Experimental Protocol: HF Cleavage and Work-up
SAFETY PRECAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, specialized apparatus.
-
Preparation: Place the dried peptide-resin (~0.5 g) in the HF reaction vessel. Add a magnetic stir bar and scavengers (e.g., 1 mL anisole or thioanisole).
-
HF Cleavage: Cool the vessel to -5°C. Condense anhydrous HF (~10 mL) into the vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Extraction: Extract the crude peptide from the resin using a suitable solvent, such as 10% acetic acid.
-
Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide powder.
-
Handling: The resulting peptide contains a free selenol. To prevent immediate oxidation to the diselenide, either work under an inert atmosphere or immediately purify the peptide under acidic conditions where the selenol is more stable.
Purification and Characterization of Selenopeptides
The crude product from SPPS is a mixture containing the target peptide, truncated sequences, and products of side reactions. Reversed-phase HPLC is the standard method for purification.
-
Purification: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The low pH protonates the selenol, reducing its reactivity and improving peak shape. Collect fractions and analyze for the desired product.
-
Characterization:
-
Mass Spectrometry: This is the definitive tool for identity confirmation. Selenium has a characteristic isotopic distribution pattern (major isotopes: ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) that gives selenopeptides a unique signature in the mass spectrum, distinguishing them from their sulfur-containing analogues.[3][17][18] Electrospray ionization (ESI-MS) is commonly used.[17]
-
Analytical HPLC: Confirm the purity of the lyophilized fractions by injecting a small amount onto an analytical HPLC column.
-
Conclusion
The Boc-SPPS strategy provides a robust and effective framework for the synthesis of selenocysteine-containing peptides. While the unique chemistry of selenium presents challenges, particularly regarding racemization and oxidative stability, these can be overcome through careful selection of protecting groups, optimized coupling protocols, and meticulous handling during cleavage and purification. By understanding the underlying chemical principles and employing the field-proven methodologies detailed in this guide, researchers can confidently harness the power of selenocysteine to advance their work in drug discovery and protein engineering.
References
-
Hondal, R. J. (2005). Incorporation of Selenocysteine into Proteins Using Peptide Ligation. Protein and Peptide Letters, 12(8), 729-738. [Link]
-
Flemer Jr, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3232-3251. [Link]
-
Flemer Jr, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3232-3251. [Link]
-
Flemer Jr, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. PMC. [Link]
-
Wang, L., et al. (2021). Facile Synthesis of Boc-Protected Selenocystine and its Compatibility with Late-Stage Farnesylation at Cysteine Site. Protein & Peptide Letters, 28(6), 603-611. [Link]
-
Flemer Jr, S., & Hondal, R. J. (2012). OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. PMC. [Link]
-
Flemer Jr, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Wikipedia. (n.d.). Selenocysteine. [Link]
-
Walczak, M. A., & Wierzbicka, M. (2023). Selenium in Peptide Chemistry. Molecules, 28(7), 3199. [Link]
-
Michalke, B. (2015). Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry. Molecules, 20(4), 6057-6080. [Link]
-
Shimodaira, S., & Iwaoka, M. (2017). Improved synthetic routes to the selenocysteine derivatives useful for Boc-based peptide synthesis with benzylic protection on the selenium atom. Arkivoc, 2017(2), 260-271. [Link]
-
Metanis, N., & Keinan, E. (2017). Synthesis and semi-synthesis of selenopeptides and selenoproteins. Israel Journal of Chemistry, 57(9), 838-848. [Link]
-
Walczak, M. A., & Wierzbicka, M. (2023). Selenium in Peptide Chemistry. ResearchGate. [Link]
-
Kaur, H., & Singh, N. (2022). Selenium-containing Peptides and their Biological Applications. Current Medicinal Chemistry, 29(42), 7248-7262. [Link]
-
Hondal, R. J. (2005). Incorporation of Selenocysteine into Proteins Using Peptide Ligation. Bentham Science. [Link]
-
Flemer Jr, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-protection in Solid Phase Peptide Synthesis. PubMed. [Link]
-
Peregrina, J. M., & Avenoza, A. (2021). Strategies for the Synthesis of Selenocysteine Derivatives. Synthesis, 53(24), 4503-4518. [Link]
-
Iwaoka, M., et al. (2025). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. Molecules, 30(3), 589. [Link]
-
Shimodaira, S., & Iwaoka, M. (2016). Improved synthetic routes to the selenocysteine derivatives useful for Boc-based peptide synthesis with benzylic protection on the selenium atom. ResearchGate. [Link]
-
Metanis, N. (2020). Applying selenocysteine-mediated expressed protein ligation to prepare the membrane enzyme selenoprotein S. Methods in Enzymology, 638, 211-231. [Link]
-
Kaur, H., & Singh, N. (2022). Selenium-containing Peptides and their Biological Applications. Bentham Science. [Link]
-
Fodor, P., et al. (2015). Application of hyphenated analytical techniques in the investigation of selenium speciation of different plants. Journal of Pharmaceutical and Biomedical Analysis, 106, 124-135. [Link]
-
Walczak, M. A., & Wierzbicka, M. (2023). Selenium in Peptide Chemistry. PMC. [Link]
-
Wang, S., et al. (2024). Trapping of Native Selenomethionine-Containing Peptides in Selenium-Enriched Milk and Unveiling the Deterioration after Ultrahigh-Temperature Treatment. Analytical Chemistry, 96(3), 1189-1198. [Link]
-
Zhao, L., & Su, G. (2022). A Review of Plant Selenium-Enriched Proteins/Peptides: Extraction, Detection, Bioavailability, and Effects of Processing. Foods, 11(11), 1642. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Wang, Y., et al. (2020). Discovery of Selenocysteine as a Potential Nanomedicine Promotes Cartilage Regeneration With Enhanced Immune Response by Text Mining and Biomedical Databases. Frontiers in Bioengineering and Biotechnology, 8, 788. [Link]
-
ATSDR. (2003). Analytical Methods for Selenium. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. [Link]
-
Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
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Methodological & Application
Application Note: Automated Solid-Phase Peptide Synthesis (SPPS) for Selenocysteine Insertion
Introduction: The Significance of Selenocysteine in Peptide and Protein Chemistry
Selenocysteine (Sec), the 21st proteinogenic amino acid, is a rare but vital component of numerous enzymes across all domains of life.[1][2] Termed selenoproteins, these biomolecules are integral to a range of biological functions, most notably antioxidant defense, thyroid hormone metabolism, and immune response. The unique chemical properties of selenocysteine, stemming from the lower pKa and higher nucleophilicity of its selenol group compared to the thiol group of cysteine, impart enhanced catalytic activity to these enzymes.[3][4]
The site-specific incorporation of selenocysteine into peptides and proteins is therefore of great interest to researchers in drug development, protein engineering, and chemical biology. Synthetic access to selenopeptides allows for the study of natural selenoprotein active sites, the development of novel therapeutic agents, and the creation of proteins with enhanced folding or catalytic properties.[4][5] However, the chemical synthesis of selenopeptides is fraught with challenges, primarily due to the high reactivity and instability of the selenocysteine side chain.[6][7]
This application note provides a comprehensive guide to the automated solid-phase peptide synthesis (SPPS) of selenocysteine-containing peptides. We will delve into the chemical hurdles of selenocysteine incorporation, discuss strategies for side-chain protection, and provide detailed, field-proven protocols for automated synthesis and subsequent cleavage and deprotection.
The Chemical Challenge: Understanding Selenocysteine's Reactivity
The primary obstacle in the chemical synthesis of selenopeptides is the high reactivity of the selenol (-SeH) group on the selenocysteine side chain. With a pKa of approximately 5.2, the selenol group is predominantly in its highly nucleophilic selenolate form (R-Se⁻) at physiological pH.[3][8] This makes it extremely susceptible to a variety of undesirable side reactions during SPPS, including:
-
Oxidation: The selenol group readily oxidizes to form a diselenide bridge (-Se-Se-), which can lead to dimerization of the peptide or the formation of incorrect intramolecular bonds.[4][7]
-
Alkylation and Acylation: The nucleophilic selenolate can react with various electrophiles present during the synthesis, leading to unwanted modifications.
-
β-Elimination: Under basic conditions, such as the piperidine treatment used for Fmoc deprotection, the protected selenocysteine residue can undergo β-elimination, leading to the formation of dehydroalanine and subsequent side reactions.[9]
To overcome these challenges, the selenol group must be "masked" with a temporary protecting group throughout the synthesis. The choice of this protecting group is critical and dictates the overall synthetic strategy.
Protecting Group Strategies for Selenocysteine
The ideal protecting group for selenocysteine in Fmoc-based SPPS must be stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) and the acidic conditions of the coupling steps, yet be readily removable at the end of the synthesis without degrading the peptide.[10][11] Several protecting groups have been developed, with the most common being acid-labile benzyl-type and trityl-type groups.
| Protecting Group | Structure | Cleavage Conditions | Key Features |
| p-Methoxybenzyl (Mob) | Strong acids (e.g., TFA with scavengers, TFMSA, HF)[3][9] | Commercially available, but requires harsh cleavage conditions that can damage sensitive peptides. | |
| Trityl (Trt) | Mildly acidic conditions (e.g., TFA)[9][12] | More acid-labile than Mob, allowing for cleavage under standard TFA conditions. | |
| Xanthenyl (Xan) | Very mild acidic conditions[12] | Highly acid-labile, suitable for peptides with other acid-sensitive modifications. |
For this protocol, we will focus on the use of Fmoc-Sec(Trt)-OH , as its compatibility with standard TFA cleavage protocols simplifies the overall workflow and avoids the need for harsh, specialized reagents.[12]
Automated SPPS Protocol for Selenocysteine Insertion
The following protocol is a general guideline for the incorporation of a single selenocysteine residue into a peptide sequence using an automated peptide synthesizer employing Fmoc/tBu chemistry. This protocol assumes a 0.1 mmol synthesis scale.
Reagent Preparation
-
Amino Acid Solutions: Prepare solutions of all standard Fmoc-amino acids at 0.2 M in DMF.
-
Fmoc-Sec(Trt)-OH Solution: Prepare a fresh solution of Fmoc-Sec(Trt)-OH at 0.2 M in DMF immediately before it is to be used. Due to the potential for degradation, it is not recommended to leave this solution on the synthesizer for extended periods.
-
Activator Solution: Prepare a 0.5 M solution of an aminium-based coupling agent such as HCTU or HATU in DMF.
-
Base Solution: Prepare a 2 M solution of N,N-diisopropylethylamine (DIPEA) or a 1 M solution of N-methylmorpholine (NMM) in DMF.
-
Deprotection Solution: 20% piperidine in DMF (v/v).
-
Washing Solvent: High-purity DMF.
Automated Synthesizer Program Cycle
The following table outlines a typical cycle for one amino acid addition. The key step is the coupling of Fmoc-Sec(Trt)-OH, which may require an extended coupling time to ensure complete reaction.
| Step | Reagent/Solvent | Volume | Duration | Repeats | Notes |
| 1. Deprotection | 20% Piperidine/DMF | 5 mL | 3 min | 1 | Initial, short deprotection. |
| 20% Piperidine/DMF | 5 mL | 10 min | 1 | Main deprotection step. | |
| 2. Washing | DMF | 7 mL | 30 sec | 5 | Thoroughly removes piperidine. |
| 3. Coupling | Fmoc-AA-OH (0.2M) | 2.5 mL (5 eq) | 45-120 min | 1 | For standard AAs, 45 min is often sufficient. For Fmoc-Sec(Trt)-OH, extend to 90-120 min. |
| Activator (0.5M) | 2.5 mL (5 eq) | ||||
| Base (2M DIPEA) | 1.25 mL (5 eq) | ||||
| 4. Washing | DMF | 7 mL | 30 sec | 3 | Removes excess reagents. |
Note: After the coupling of Fmoc-Sec(Trt)-OH, it is highly recommended to perform a Kaiser test on a small sample of the resin to confirm complete coupling. If the test is positive (blue beads), a second coupling (recoupling) should be performed.
Caption: Automated Fmoc-SPPS cycle for selenocysteine insertion.
Cleavage and Deprotection: Releasing the Selenopeptide
The final step is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the trityl group from selenocysteine. This is a critical step, as the unprotected selenol is highly susceptible to oxidation and other side reactions.[11] Therefore, a carefully formulated cleavage cocktail containing scavengers is essential.
Cleavage Cocktail
A standard and effective cleavage cocktail for peptides containing selenocysteine is Reagent B:
-
Trifluoroacetic acid (TFA): 95%
-
Water (H₂O): 2.5%
-
Triisopropylsilane (TIS): 2.5%
The TIS acts as a scavenger to trap the carbocations generated during the cleavage of the trityl and other acid-labile protecting groups, preventing them from re-attaching to the peptide or modifying sensitive residues like tryptophan and selenocysteine.[5][13]
Cleavage Protocol
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate and add it dropwise to a 10-fold volume of cold (-20°C) diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Important Note: The free selenol in the cleaved peptide will rapidly oxidize to a diselenide in the presence of air. If the reduced form of the peptide is desired, all buffers for purification should be degassed, and a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) should be added.
Caption: Workflow for cleavage and deprotection of selenopeptides.
Conclusion
The automated synthesis of selenocysteine-containing peptides is a powerful tool for accessing these unique biomolecules for research and development. By understanding the inherent reactivity of the selenocysteine side chain, selecting an appropriate protecting group strategy, and optimizing the automated synthesis and cleavage protocols, high-quality selenopeptides can be reliably produced. The use of Fmoc-Sec(Trt)-OH in conjunction with a standard automated Fmoc/tBu protocol and a scavenger-containing cleavage cocktail represents a robust and accessible method for the routine synthesis of selenopeptides.
References
- Challenges of site-specific selenocysteine incorporation into proteins by Escherichia coli. (n.d.). National Center for Biotechnology Information.
- Challenges of site-specific selenocysteine incorporation into proteins by Escherichia coli. (n.d.). National Center for Biotechnology Information.
- Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins. (2024, September 20). MDPI.
- Synthesis and semi-synthesis of selenopeptides and selenoproteins. (n.d.). National Center for Biotechnology Information.
- INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION. (n.d.). National Center for Biotechnology Information.
- Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. (2011, April 18). MDPI.
-
Peptide Cleavage from Resin Protocol. (n.d.). PPMC. Retrieved from [Link]
-
Synthesis of selenocystine peptides. (n.d.). ResearchGate. Retrieved from [Link]
-
OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. (2011, October 15). ResearchGate. Retrieved from [Link]
-
Selenium in Peptide Chemistry. (2023, April 4). MDPI. Retrieved from [Link]
-
Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. (2025, August 5). ResearchGate. Retrieved from [Link]
Sources
- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Advanced Native Chemical Ligation Using Boc-Sec(Mob)-OH Precursors
Introduction & Scientific Rationale
Chemical protein synthesis has been revolutionized by Native Chemical Ligation (NCL), a technique that joins two unprotected peptide segments through a natural amide bond. While traditional NCL relies on an N-terminal cysteine (Cys), the field has increasingly adopted Selenocysteine (Sec)-mediated NCL to overcome critical kinetic and steric bottlenecks[1].
-
Superior Kinetics and Lower pKa : The selenol sidechain of Sec has a pKa of ~5.2, compared to ~8.3 for the thiol of Cys. At physiological or slightly acidic pH, the selenol is predominantly in its highly nucleophilic selenolate form, dramatically accelerating the initial trans-chalcogenoesterification step[1].
-
Steric Bypass : Standard Cys-NCL struggles at sterically hindered junctions (e.g., Val-Cys, Ile-Cys, Pro-Cys). Sec-mediated NCL effortlessly bypasses these steric clashes, allowing ligations to reach completion in minutes rather than days[1].
-
Chemoselective Deselenization : Following ligation, the Sec residue can be chemoselectively reduced to Alanine (Ala) using mild radical chemistry. Unlike global desulfurization, this process leaves native Cys residues and disulfide bonds entirely intact, offering unprecedented flexibility in choosing ligation junctions[2].
The Mob protecting group is specifically chosen for Boc-SPPS because it is completely stable to the repetitive trifluoroacetic acid (TFA) cycles used for Boc deprotection, yet it can be cleanly removed during the final anhydrous HF cleavage[3].
Mechanistic Overview
The mechanism of Sec-mediated NCL is a self-driving thermodynamic cascade. It begins with the reversible, rapid exchange between the C-terminal thioester of the first peptide and the N-terminal selenolate of the second peptide. This forms a highly reactive selenoester intermediate. Because the selenoester is significantly more electrophilic than a standard thioester, it rapidly undergoes an irreversible, spontaneous Se-to-N acyl shift to form the native amide bond[4].
Figure 1: Mechanism of Selenocysteine-Mediated Native Chemical Ligation and Deselenization.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to verify causality and success at each stage.
Protocol 1: Boc-SPPS and HF Cleavage of Boc-Sec(Mob)-OH Peptides
Causality: While the Mob group is stable during Boc-SPPS, anhydrous HF cleavage yields a free selenol that is highly susceptible to oxidation and electrophilic alkylation. To prevent random polymerization and irreversible side reactions, we deliberately trap the selenol as a stable diselenide dimer or mixed selenosulfide during cleavage using DTNP (2,2'-dithiobis(5-nitropyridine))[5].
-
Synthesis : Assemble the peptide via standard Boc-SPPS on a PAM or MBHA resin. Couple this compound using DIC/HOBt activation for 45 minutes.
-
Cleavage : Transfer the dried resin to a Teflon HF cleavage apparatus. Treat with anhydrous HF containing 10% anisole (as a carbocation scavenger) and 2.0 equivalents of DTNP for 1 hour at 0 °C[5].
-
Precipitation : Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide by adding cold anhydrous diethyl ether. The DTNP ensures the Sec peptide is trapped as a stable monomeric selenosulfide or a homodimeric diselenide[6].
-
Validation (Self-Check) : Analyze the crude ether precipitate via LC-MS. You must observe the mass of the diselenide dimer (
) or the 5-Npys mixed selenosulfide ( relative to the free selenol). Do not proceed if a complex polymeric mass envelope is observed.
Protocol 2: Sec-Mediated Native Chemical Ligation
Causality: Because the Sec peptide is isolated in an oxidized state, a strong reductant (TCEP) is required in the ligation buffer to generate the active nucleophilic selenolate in situ. MPAA is added as a thiol catalyst to maintain a highly reactive C-terminal aryl thioester pool[4].
-
Buffer Preparation : Prepare a degassed ligation buffer consisting of 6 M Gdn·HCl, 0.1 M Na₂HPO₄, pH 6.5.
-
Reagent Addition : Dissolve the C-terminal thioester peptide (1.5 mM) and the N-terminal Sec diselenide peptide (1.0 mM) in the buffer. Add 50 mM TCEP·HCl and 50 mM MPAA (4-mercaptophenylacetic acid). Readjust the pH to 6.5 if necessary.
-
Reaction : Incubate the mixture at room temperature under argon.
-
Validation (Self-Check) : Monitor the reaction via analytical RP-HPLC and LC-MS. The reaction at unhindered sites should reach >90% completion within 15–30 minutes. For hindered sites (e.g., Val-Sec), allow 2–4 hours. The disappearance of the thioester starting material validates the trans-selenoesterification kinetics.
Protocol 3: Chemoselective Deselenization (Optional)
Causality: TCEP combined with a water-soluble radical initiator generates a radical species that selectively abstracts the weak C-Se bond, replacing it with a hydrogen atom from the buffer to yield Alanine. The stronger C-S bonds of native Cysteines are thermodynamically protected from this specific radical abstraction[1].
-
Preparation : Directly utilize the crude NCL reaction mixture. Adjust the pH to 5.5–6.0 to optimize radical stability.
-
Initiation : Add additional TCEP (to a final concentration of 250 mM) and 25 mM of the radical initiator VA-044 (2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride).
-
Reaction : Incubate at 37 °C for 4 hours under strictly anaerobic conditions.
-
Validation (Self-Check) : Confirm completion via LC-MS. The target peak must shift by exactly -78 Da (loss of Se [79 Da] + addition of H [1 Da]) per Sec residue. The preservation of any native Cys masses confirms chemoselectivity.
Data Presentation: Comparative Kinetics and Properties
To guide experimental design, the physical and kinetic differences between Cys-NCL and Sec-NCL are summarized below.
| Property | Cysteine (Cys) | Selenocysteine (Sec) | Practical Implication for Synthesis |
| Sidechain pKa | ~8.3 | ~5.2 | Sec is fully deprotonated and hyper-reactive at neutral/mildly acidic pH. |
| Nucleophilicity | High | Very High | Sec dramatically accelerates the initial trans-chalcogenoesterification step. |
| Ligation at Hindered Sites (Val, Ile, Pro) | Slow (Days) | Fast (Minutes to Hours) | Sec enables the synthesis of notoriously difficult, sterically encumbered protein targets. |
| Post-Ligation Modification | Global Desulfurization | Chemoselective Deselenization | Sec allows the strategic placement of Ala junctions while preserving native, disulfide-forming Cys residues. |
References
-
Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis Source: MDPI Molecules URL:[Link]
-
Diselenide–selenoester ligation for chemical protein synthesis Source: Nature Protocols URL:[Link]
-
The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides Source: Journal of Peptide Science (Wiley) URL:[Link]
-
Harnessing selenocysteine reactivity for oxidative protein folding Source: Chemical Communications (RSC) URL:[Link]
Sources
- 1. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allpeptide.com [allpeptide.com]
- 3. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
orthogonal deprotection of Mob group in Boc chemistry
Application Notes & Protocols
Topic: Orthogonal Deprotection of the p-Methoxybenzyl (Mob) Group in Boc Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the realm of Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-yield, high-purity target peptides. The Boc (tert-butyloxycarbonyl) strategy, a cornerstone of SPPS, relies on a "quasi-orthogonal" system where both the temporary Nα-Boc group and various "permanent" side-chain protecting groups are acid-labile.[1][2] The key to selectivity lies in their differential sensitivity to acid. This guide provides an in-depth exploration of the p-methoxybenzyl (Mob) group, a common side-chain protecting group, and details the principles and protocols for its selective, orthogonal removal in the presence of the more acid-stable Nα-Boc group. We will delve into the chemical mechanisms, provide validated step-by-step protocols, and offer expert insights into process validation and troubleshooting.
The Principle of Orthogonality in Peptide Synthesis
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[1][2] In an ideal orthogonal scheme, one group might be removed by acid, another by a base, and a third by a specific metal catalyst.[1]
The Boc/Mob pairing is considered "quasi-orthogonal" because both are removed by acid.[1] However, their rates of acid-catalyzed cleavage are significantly different. The Nα-Boc group is designed for repeated removal at each synthesis cycle and is labile to moderately strong acid conditions, typically 25-55% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1][2][3] In contrast, the Mob group, used for protecting the side chains of residues like Cysteine (Cys) or Selenocysteine (Sec), is substantially more stable and requires stronger acidic conditions for cleavage.[4][5] This differential lability is the foundation that allows for the selective deprotection of the Mob group, typically at the end of the synthesis, while the Boc group is removed iteratively.
Figure 2: The mechanism of acid-catalyzed Mob group cleavage and scavenging.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Mob Deprotection | - Insufficient reaction time or temperature.- Deprotection cocktail has degraded.- Poor resin swelling, limiting reagent access. [3] | - Increase reaction time or temperature (e.g., to 40°C).<[5]br>- Prepare fresh deprotection cocktail immediately before use.- Ensure adequate resin swelling in DCM prior to deprotection. |
| Loss of Other Side-Chain Protecting Groups | - TFA concentration is too high or reaction time is too long for the specific peptide sequence.- Presence of highly acid-labile groups (e.g., Trityl). | - Perform a time-course study to find the optimal deprotection time.- Consider a milder deprotection cocktail if orthogonality is compromised. The Trityl (Trt) group, for instance, is significantly more acid-labile than Boc and may be cleaved under these conditions. [6] |
| Peptide Degradation or Side Products | - Inadequate scavenging of the Mob carbocation, leading to alkylation of sensitive residues.- Acid-catalyzed hydrolysis of sensitive amide bonds (e.g., Asp-Pro). [7] | - Ensure the correct concentration and presence of scavengers like thioanisole and TIS.- Keep reaction times to the minimum required for complete Mob removal. |
| Difficulty Removing TFA | - TFA forms a salt with the deprotected amine, making it non-volatile. | - This is expected. Do not attempt to remove all TFA by vacuum. [8]Proceed to the neutralization step with a non-nucleophilic base like DIEA to convert the amine to its free form. |
Conclusion
The selective deprotection of the Mob group in the presence of a Boc group is a powerful technique in advanced peptide synthesis, enabling site-specific modifications that are crucial for the development of complex peptide therapeutics, diagnostics, and research tools. Success hinges on a deep understanding of the principles of differential acid lability and the meticulous application of optimized protocols. By carefully controlling reaction conditions—specifically TFA concentration, time, temperature, and the use of appropriate scavengers—researchers can achieve clean and efficient orthogonal deprotection, paving the way for the synthesis of novel and complex peptide architectures.
References
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Cysteine Analogs.
- Benchchem. A Comparative Guide to Boc and Other Acid-Labile Protecting Groups.
- ResearchGate. Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis....
- Benchchem. Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
- Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
- ResearchGate.
- Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
- DU Chem. Methods and protocols of modern solid phase peptide synthesis.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- ResearchGate.
- Scribd.
- ResearchGate. Deprotection of the Cys(Mob)-containing peptide using PySeSePy and Asc determined by HPLC and MS analyses..
- Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. [a].
- MilliporeSigma. Selecting Orthogonal Building Blocks.
- Chem-Station Int. Ed. p-Methoxybenzyl (PMB) Protective Group.
- Westin, J. Cleavage of Ethers - Organic Chemistry.
- Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.
- Rubini, C., et al. (2008). Mechanistic studies of amide bond scission during acidolytic deprotection of Pip containing peptide. Journal of Peptide Science, 14(8), 989-97.
- Kamo, S., Hori, K., & Sugita, K. (2024). Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. Organic & Biomolecular Chemistry, 22, 5960-5964.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-7.
- Radboud Repository. Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group.
- LCGC North America. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
- Reddit. Boc Removals with TFA in Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic studies of amide bond scission during acidolytic deprotection of Pip containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Application Note: High-Fidelity Selenocysteine Scanning Mutagenesis using Boc-Sec(Mob)-OH
Abstract
Selenocysteine (Sec, U), the 21st proteinogenic amino acid, offers unique physicochemical properties that distinguish it from its sulfur analog, Cysteine (Cys).[1] By replacing sulfur with selenium, researchers can exploit the lower pKa (~5.2 vs. 8.3) and lower redox potential of the selenol group to stabilize protein folds, prevent irreversible aggregation, and probe enzymatic active sites. This guide details the protocol for Selenocysteine Scanning Mutagenesis —the systematic replacement of Cys residues with Sec—using the building block Boc-Sec(Mob)-OH . This approach utilizes robust Boc-chemistry Solid Phase Peptide Synthesis (SPPS) to generate high-purity selenopeptides for oxidative folding and structural analysis.
Part 1: The Chemical Logic of Selenocysteine Scanning
The Selenium Advantage
The substitution of Cys with Sec is not merely an atomic swap; it is a functional upgrade for specific biochemical applications. The diselenide bond (Se–Se) is thermodynamically more stable and kinetically faster to form than the disulfide bond (S–S), yet it retains a similar bond geometry (isomorphous replacement).
| Feature | Cysteine (Cys) | Selenocysteine (Sec) | Impact on Mutagenesis |
| pKa (Side Chain) | ~8.3 | ~5.2 | Sec is fully ionized at physiological pH, enhancing nucleophilicity. |
| Redox Potential | -256 mV (Cys-Cys) | -407 mV (Sec-Sec) | Se-Se bonds are harder to reduce; they survive conditions that break S-S bonds. |
| Bond Length | 2.03 Å | 2.29 Å | Slight expansion accommodated by most protein folds without perturbation. |
| Bond Energy | ~265 kJ/mol | ~172 kJ/mol | Lower bond energy allows rapid exchange/shuffling, preventing kinetic traps during folding. |
Strategic Design
"Scanning" in this context refers to the systematic replacement of native disulfide pairs with diselenide bridges to identify which bridges contribute most to folding stability or to stabilize transient folding intermediates.
-
Target: Native Cys pairs prone to misfolding or aggregation.
-
Goal: Accelerate oxidative folding (Se-Se forms first, acting as a template for subsequent S-S formation).
Part 2: Experimental Workflow
The following diagram outlines the critical path for generating Sec-mutants using this compound.
Figure 1: Workflow for Selenocysteine Scanning using Boc-chemistry.[2] The HF cleavage step is the critical control point for Mob removal.
Part 3: Detailed Protocol (Boc-SPPS)
Reagents and Materials
-
Building Block: this compound (N-tert-butoxycarbonyl-Se-(p-methoxybenzyl)-L-selenocysteine).[2]
-
Resin: MBHA (for amides) or PAM (for acids).
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma.
-
Solvents: DMF (peptide grade), DCM.
-
Cleavage: Anhydrous Hydrogen Fluoride (HF), p-Cresol, p-Thiocresol.[3]
Synthesis Protocol
Note: Selenocysteine is sensitive to oxidation. While the Mob group provides protection, minimizing exposure to air during coupling is good practice.
-
Resin Swelling: Swell resin in DCM for 30 min.
-
Boc Deprotection (Cycle):
-
Treat with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).
-
Wash: DCM (3x), 5% DIEA/DCM (Neutralization, 2x), DCM (3x).
-
-
Coupling this compound:
-
Stoichiometry: Use 3-4 equivalents of this compound relative to resin loading.
-
Activation: Pre-activate with equivalent HBTU/DIEA in DMF for 2 minutes.
-
Reaction: Add to resin and shake for 1-2 hours.
-
Monitoring: Verify coupling efficiency via Kaiser Test (Ninhydrin).
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine if Kaiser test is slightly positive.
The Critical Step: HF Cleavage
The p-methoxybenzyl (Mob) group on Selenium is acid-stable and will not be removed by TFA. It requires strong acidolysis.
WARNING: HF is lethal upon contact. Use a specialized Teflon/Kel-F HF vacuum line in a dedicated fume hood. Full PPE (face shield, neoprene gloves) is mandatory.
-
Scavenger Mix: Prepare a mixture of p-cresol and p-thiocresol (90:10). Add to the dried peptide-resin (1 mL per 100 mg resin).
-
Why? p-Thiocresol is essential to prevent alkylation of the active Selenol by the Mob carbocation.
-
-
HF Addition: Condense anhydrous HF into the reaction vessel at -78°C.
-
Reaction: Warm to 0°C and stir for 60 minutes.
-
Note: This "High HF" procedure removes the Mob group and cleaves the peptide from the resin simultaneously.
-
-
Extraction: Evaporate HF under vacuum. Precipitate the peptide with cold diethyl ether. Wash pellet 3x with ether to remove scavengers.
-
Solubilization: Dissolve the crude peptide in 10% acetic acid or 0.1% TFA/Water. Keep pH < 4 to prevent premature oxidation of Sec to diselenide dimers or mixed Se-S species.
Part 4: Oxidative Folding Strategy
Once purified, the linear selenopeptide must be folded. Sec facilitates this due to its high redox potential.
The Kinetic Trap Avoidance
In standard Cys-peptides, misfolded disulfide isomers often trap the protein. Sec-Sec bonds form much faster. In a "Scan," the Sec-Sec bond forms first, locking the core structure and allowing the remaining Cys residues to find their correct partners more easily.
Figure 2: The Kinetic Advantage of Selenocysteine. The rapid formation of the Se-Se bond directs the folding pathway, bypassing aggregation traps.
Folding Protocol
-
Buffer: 0.1 M Ammonium Bicarbonate or Tris-HCl (pH 7.5 - 8.0).
-
Redox Additives:
-
Standard: 1 mM GSH / 0.1 mM GSSG.
-
For Sec-Scanning: Often, no external oxidant is needed for the Se-Se bond if air oxidation is sufficient, but redox buffers help the remaining Cys bonds shuffle.
-
-
Concentration: Keep peptide concentration low (10-50 µM) to favor intramolecular folding over intermolecular aggregation.
-
Time: Monitor via HPLC. Sec-mutants typically fold 10-100x faster than wild-type.
Part 5: Validation & Quality Control
Mass Spectrometry (The Isotope Signature)
Selenium has a unique isotopic distribution that makes it easily identifiable in Mass Spec.
-
Signature: Look for the characteristic Selenium isotope pattern (80Se is the most abundant, but the spread is wide compared to Sulfur).
-
Shift: Replacement of S (32 Da) with Se (79 Da) results in a mass increase of ~47 Da per substitution.
Ellman’s Reagent Test
Standard Ellman's reagent (DTNB) reacts with free thiols (SH) and selenols (SeH). However, at pH 5.0, Sec is reactive while Cys is largely protonated and unreactive. This allows selective titration of Sec residues if needed.
References
-
Hondal, R. J., et al. (2011).[4] Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. PMC. Available at: [Link]
- Metanis, N., & Hilvert, D. (2014). Natural and synthetic selenoproteins. Current Opinion in Chemical Biology.
-
Alewood, P. F., et al. (2007). Selenoglutathione: Efficient Oxidative Protein Folding by a Diselenide. Journal of the American Chemical Society. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Removing the Mob Group from Selenocysteine with DTNP and TFA
Welcome to the technical support center for selenocysteine deprotection. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the underlying rationale and troubleshooting insights gained from extensive field experience. This resource addresses the specific challenges researchers encounter when removing the 4-methoxybenzyl (Mob) protecting group from selenocysteine (Sec) residues using 3,3'-dithiobis(6-nitropyridine) (DTNP) and trifluoroacetic acid (TFA).
Part 1: The "Why" - Core Principles & Mechanism
Q: How does the DTNP/TFA system specifically target and remove the Mob group from selenocysteine?
A: The process is a targeted chemical reaction that leverages the unique properties of selenium and the specific reagents involved. It is not simple acidolysis; rather, it is a carefully orchestrated electrophilic attack.
The mechanism relies on three key principles:
-
High Nucleophilicity of Selenium: The selenium atom in the Sec(Mob) side chain, even when protected, remains a potent nucleophile. This inherent reactivity is the driving force of the entire process.[1]
-
TFA-Activation of DTNP: Trifluoroacetic acid (TFA) is more than just an acidic solvent. It "activates" the DTNP reagent. By protonating the nitrogen atom on DTNP's pyridine rings, TFA greatly increases the electrophilicity of the central disulfide bond, making it an attractive target for attack.[2]
-
Formation of a Transient Intermediate: The nucleophilic selenium atom attacks the activated disulfide bond of DTNP. This forms a transient, unstable trivalent selenonium cation.[1][2] This intermediate quickly breaks down, cleaving the Selenium-Mob bond. The released p-methoxybenzyl cation is then neutralized by a scavenger, which can be water that is naturally absorbed by the TFA.[2]
The final product of this initial step is not the free selenol (-SeH), but rather a selenylsulfide adduct: Sec(5-Npys). This intermediate is stable enough for purification and requires a subsequent reduction step to yield the desired free selenol.[3]
Part 2: The "How" - Recommended Protocols & Workflow
Q: What is a reliable, step-by-step protocol for both deprotection and final selenol generation?
A: The process is best viewed as two distinct stages: Stage 1 is the cleavage and/or deprotection to form the Sec(5-Npys) intermediate, and Stage 2 is the reduction of this intermediate to the free selenol.
Stage 1: Protocol for Mob Deprotection to Sec(5-Npys)
This protocol combines solid-phase peptide synthesis (SPPS) resin cleavage with the deprotection of Sec(Mob).
-
Preparation: Prepare a fresh cleavage cocktail. For a typical reaction, use 1.3 equivalents of DTNP relative to the peptide on resin, dissolved in neat TFA.[2]
-
Reaction: Add the cleavage cocktail to the peptide-resin. Swirl gently and allow the reaction to proceed for 2 hours at room temperature .
-
Work-up:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Reduce the volume of the TFA under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove organic scavengers and byproducts.
-
-
Verification: Dry the crude peptide pellet under vacuum. At this stage, the peptide contains the Sec(5-Npys) modification. This can be verified by LC-MS. The expected mass will be (Mass of free selenol peptide + 154 Da).
Stage 2: Protocol for Reduction of Sec(5-Npys) to Free Selenol
This protocol uses ascorbate for a gentle and specific reduction, avoiding the use of excess thiols that would require subsequent removal.[3][5]
-
Preparation: Prepare a suitable buffer, such as 0.1 M sodium acetate, adjusted to pH 4.5 .
-
Dissolution: Dissolve the purified, lyophilized Sec(5-Npys) peptide in the pH 4.5 buffer.
-
Reduction: Add a 5-fold molar excess of ascorbic acid to the peptide solution.
-
Reaction: Incubate the reaction mixture at 25°C for 4 hours .[3] Near-complete deprotection is typically observed under these conditions.[3]
-
Scientist's Note: The use of ascorbate also helps to quench dissolved oxygen, protecting the highly reactive free selenol from immediate oxidation to the diselenide.[5]
-
-
Final Product: The peptide now contains the free selenol and is ready for use in subsequent experiments. It should be used immediately or stored under anaerobic conditions.
Part 3: Troubleshooting Guide (Q&A)
Q: My deprotection is incomplete, with a significant amount of Sec(Mob) remaining. What went wrong?
A: This is uncommon for Sec(Mob) as the reaction is very facile, but here are the primary checkpoints:
-
DTNP Stoichiometry: While even sub-stoichiometric amounts of DTNP can effect deprotection, complete removal is best achieved with at least 1.3 equivalents.[2] Ensure your calculation of resin loading and DTNP mass was accurate.
-
Reagent Quality: DTNP and TFA should be of high quality. TFA can absorb water over time, which is generally acceptable as water can act as a scavenger, but ensure the TFA is not excessively old.[2]
-
Reaction Time: A 2-hour reaction is standard. For sterically hindered sequences, extending this time may offer marginal improvement, but the issue is more likely stoichiometry.
Q: My HPLC shows multiple unexpected peaks after the reaction. What could they be?
A: Several species can be present, especially in a crude mixture:
-
Diselenide Dimer: Free selenols are highly susceptible to air oxidation, readily forming a diselenide (-Se-Se-) bridge between two peptide molecules. This is often a major peak. A recent method using TFA/TES/thioanisole actually aims for this as the primary, more stable product.[6][7]
-
5-nitro-2-thiopyridine: This is the byproduct from DTNP. It is known to be difficult to remove and can adhere to the peptide, complicating purification.[6][7] Thorough ether washing is critical.
-
Incomplete Reduction: If you are analyzing post-Stage 2, a peak corresponding to the Sec(5-Npys) intermediate indicates the ascorbolysis step was incomplete. Check pH, ascorbate excess, and reaction time.
Q: My peptide contains Tryptophan (Trp), and the cleavage/deprotection yielded a complex mixture of byproducts. Why?
A: This is a known incompatibility. The DTNP/TFA deprotection method is not compatible with Tryptophan-containing peptides .[1] The highly reactive carbocations generated during TFA cleavage, along with the electrophilic nature of the DTNP system, can lead to irreversible modification of the indole side chain of Tryptophan. If your sequence contains Trp, an alternative deprotection strategy must be used.
Part 4: Frequently Asked Questions (FAQs)
Q: Is thioanisole required as a scavenger for deprotecting Sec(Mob)?
A: No. For removing the Mob group from selenocysteine, thioanisole is not necessary.[2] This is a key distinction, as the deprotection of its sulfur analog, Cys(Mob), absolutely requires thioanisole to proceed efficiently.[2][4] This difference in reactivity allows for selective deprotection of Sec(Mob) in the presence of Cys(Mob).
Q: Can I use this method to form a diselenide bond directly?
A: Yes, this methodology can be adapted for concurrent deprotection and diselenide formation. Treating a peptide with two Sec(Mob) residues with one equivalent of DTNP can induce spontaneous cyclization to form the diselenide.
Q: Are there newer or alternative methods that avoid the issues with DTNP byproducts?
A: Yes. A more recent and facile method for Sec(Mob) deprotection involves using a cocktail of TFA/triethylsilane (TES)/thioanisole (96:2:2) and incubating at 40°C for 4 hours.[6][7] This method is advantageous as it avoids the use of DTNP and its hard-to-remove byproducts, providing complete deprotection and yielding the peptide primarily in the more stable diselenide form directly.[6][7]
Q: What is the difference between this method and older deprotection techniques?
A: Older methods for removing benzyl-type protecting groups like Mob required harsh and often toxic reagents such as hydrogen fluoride (HF), TMSBr, or molecular iodine.[1][8][9][10] The DTNP/TFA method was a significant breakthrough because it is an extremely mild, gentle, and highly efficient technique that can be performed in standard cleavage cocktails at room temperature.[1][2]
Data Summary Table
| Protecting Group | Reagent Cocktail | Equivalents of DTNP | Thioanisole Required? | Typical Reaction Time | Outcome |
| Sec(Mob) | TFA / DTNP | 0.2 - 1.3 | No [2] | 2 hours | Complete deprotection to Sec(5-Npys)[2] |
| Cys(Mob) | TFA / DTNP / Thioanisole | >2.0 | Yes [2] | 2 hours | Complete deprotection to Cys(5-Npys)[2] |
| Sec(Mob) | TFA / TES / Thioanisole | N/A | Yes | 4 hours @ 40°C | Complete deprotection to Diselenide[6] |
References
-
R. J. Hondal, et al. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Science, 13, 81-93. [Link]
-
R. J. Hondal (2012). Using chemical approaches to study selenoproteins - focus on thioredoxin reductases. Antioxidants & Redox Signaling, 17(4). [Link]
-
S. J. Flemer Jr, R. J. Hondal (2016). Deprotection of Sec(Mob) using TFA/DTNP followed by ascorbolysis. ResearchGate. [Link]
-
S. J. Flemer Jr, R. J. Hondal (2009). Further Development of New Deprotection Chemistry for Cysteine and Selenocysteine Side Chain Protecting Groups. ResearchGate. [Link]
-
A. L. Schroll, et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(9). [Link]
-
S. J. Flemer Jr, R. J. Hondal (2010). 2,2′-Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups. The Journal of Organic Chemistry, 75(17), 5877-5884. [Link]
-
S. J. Flemer Jr, R. J. Hondal (2016). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. Journal of Peptide Science, 22(8), 522-528. [Link]
-
S. J. Flemer Jr, R. J. Hondal (2016). Removal of the 5-nitro-2-pyridine-sulfenyl protecting group from selenocysteine and cysteine by ascorbolysis. ResearchGate. [Link]
-
A. L. Schroll, et al. (2012). The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-cont. Journal of Peptide Science, 18(3), 169-76. [Link]
-
A. L. Schroll, et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]
-
S. J. Flemer Jr (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3226-3252. [Link]
-
S. J. Flemer Jr (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. PMC. [Link]
Sources
- 1. Using chemical approaches to study selenoproteins - focus on thioredoxin reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [scholarworks.uvm.edu]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis | MDPI [mdpi.com]
- 10. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
preventing beta-elimination of selenocysteine during cleavage
Technical Support Center: Selenocysteine Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling selenocysteine (Sec), the 21st amino acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into one of the most common challenges in selenopeptide chemistry: preventing beta-elimination during cleavage from a solid-phase resin. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring your success in synthesizing these unique biomolecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding selenocysteine stability and handling.
Q1: What is beta-elimination of selenocysteine and why is it a problem?
A: Beta-elimination is a chemical side reaction where the selenol group (-SeH) of a deprotected selenocysteine residue is eliminated, resulting in the formation of a dehydroalanine (Dha) residue within your peptide sequence.[1][2] This is problematic for several reasons:
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Loss of Function: Selenocysteine's unique redox properties are often central to the biological activity of the peptide or protein.[3][4][5] Its conversion to Dha, a non-proteinogenic amino acid, typically leads to a partial or complete loss of this activity.
-
Structural Alterations: The formation of a double bond in the Dha residue can alter the local peptide backbone conformation.
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Heterogeneous Product: The final product will be a mixture of the desired selenocysteine-containing peptide and the dehydroalanine variant, complicating purification and analysis.
Q2: What chemical properties of selenocysteine make it susceptible to beta-elimination?
A: The susceptibility of selenocysteine to beta-elimination is rooted in its unique chemical properties compared to its sulfur analog, cysteine.[4][5]
-
Lower pKa: The selenol group of selenocysteine has a pKa of approximately 5.2-5.4, which is significantly lower than the pKa of the thiol group of cysteine (~8.3).[1][4] This means that at physiological pH, and even under moderately acidic conditions, the selenol group is more likely to exist in its deprotonated, highly nucleophilic selenolate form (R-Se⁻).[6]
-
Higher Reactivity: The selenolate anion is a better leaving group than the thiolate anion. This increased reactivity, which is beneficial for its biological redox functions, also makes it more prone to elimination reactions under certain chemical conditions.[1][7]
Q3: What are the primary experimental conditions that trigger beta-elimination during peptide cleavage?
A: Several factors during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS) can promote beta-elimination:
-
Strongly Basic Conditions: Exposure to strong bases during synthesis, such as prolonged treatment with piperidine for Fmoc group removal, can initiate beta-elimination.[8]
-
Oxidative Conditions: The presence of strong oxidizing agents can lead to the formation of oxidized selenium species, which can be intermediates in the elimination pathway.[3]
-
High Temperatures: Elevated temperatures during cleavage can provide the necessary activation energy for the elimination reaction to occur.[9]
-
Inadequate Scavenging: During acid-mediated cleavage (e.g., with trifluoroacetic acid, TFA), reactive carbocations are generated from the removal of side-chain protecting groups.[10] If not effectively "scavenged," these carbocations can react with the selenocysteine side chain, promoting side reactions including elimination.
Part 2: Troubleshooting Guide - Preventing Beta-Elimination
This section provides a problem-and-solution format to address specific experimental challenges.
Problem 1: I am observing a significant amount of a byproduct with a mass corresponding to the loss of selenium (-79 Da) after TFA cleavage.
Cause: This is a classic sign of beta-elimination, where the selenocysteine residue has been converted to dehydroalanine. This is often due to an insufficiently optimized cleavage cocktail that does not adequately protect the reactive selenol group.
Solution: Optimize Your Cleavage Cocktail with Appropriate Scavengers.
The standard cleavage cocktail for most peptides may not be suitable for those containing selenocysteine. A well-designed cocktail for selenopeptides should include a combination of scavengers to quench reactive carbocations and maintain a reducing environment.
Recommended Cleavage Cocktail Formulations:
| Component | Function | Recommended Concentration (v/v) | Rationale |
| Trifluoroacetic Acid (TFA) | Cleavage & Deprotection Agent | 82.5% - 95% | The primary reagent for cleaving the peptide from the resin and removing most side-chain protecting groups.[10][11] |
| Water (H₂O) | Carbocation Scavenger | 2.5% - 5% | Acts as a scavenger for tert-butyl cations generated from tBu-based protecting groups.[11] |
| 1,2-Ethanedithiol (EDT) | Reducing Agent & Scavenger | 2.5% | A strong reducing agent that helps to keep the selenol group in its reduced state and also scavenges carbocations.[12] |
| Thioanisole | "Soft" Scavenger | 5% | Particularly effective at scavenging trityl cations and preventing re-alkylation of sensitive residues.[12][13] |
| Triisopropylsilane (TIPS) | Reducing Agent & Scavenger | 1% - 2% | A silane-based scavenger that effectively reduces carbocations and is a less odorous alternative to thiols.[13] |
Experimental Protocol: Optimized TFA Cleavage for Selenocysteine-Containing Peptides
-
Preparation: Prepare the cleavage cocktail fresh just before use. A recommended starting formulation is "Reagent K": 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.[12] For peptides with multiple arginine residues, a longer cleavage time may be necessary.[12]
-
Resin Treatment: Swell the peptide-resin in dichloromethane (DCM) and then drain. Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. It is advisable to perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the peptide under vacuum.
Problem 2: Even with an optimized cleavage cocktail, I still see some beta-elimination, especially during long syntheses.
Cause: The cumulative effect of repeated exposure to basic conditions during the Fmoc deprotection steps can lead to gradual beta-elimination on-resin before the final cleavage.
Solution: Minimize Exposure to Basic Conditions During Synthesis.
The p-methoxybenzyl (Mob) protecting group is commonly used for the selenocysteine side chain.[6] While generally stable, it can be susceptible to slow degradation under basic conditions.
dot
Caption: Base-catalyzed beta-elimination of Sec(Mob) during SPPS.
Optimized Fmoc Deprotection Protocol:
-
Reduce Deprotection Time: Instead of a standard 20-minute incubation with 20% piperidine in DMF, reduce the time to the minimum required for complete Fmoc removal.[8] This can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct. Typically, two shorter treatments (e.g., 2 x 5-7 minutes) are effective.
-
Avoid Auxiliary Bases During Coupling: For coupling the amino acid following selenocysteine, avoid the use of auxiliary bases like N,N-diisopropylethylamine (DIEA) if possible, as this introduces additional basicity to the system.[8] Use coupling reagents that do not require an external base, or use a minimal amount of a weaker base.
Problem 3: My selenocysteine-containing peptide is prone to forming diselenide-linked dimers after cleavage and purification.
Cause: The free selenol group is highly susceptible to oxidation, leading to the formation of a diselenide (Se-Se) bond between two peptide molecules. This is analogous to disulfide bond formation with cysteine but often occurs more readily.
Solution: Maintain a Reducing Environment and Consider Mild Reducing Agents.
dot
Caption: Workflow to maintain the reduced state of selenocysteine.
Protocol for Handling and Purifying Selenopeptides:
-
Use Degassed Buffers: For all HPLC buffers and solutions used to dissolve the crude peptide, degas them thoroughly by sparging with nitrogen or argon to remove dissolved oxygen.
-
Low pH Purification: Perform reversed-phase HPLC purification at a low pH (e.g., using 0.1% TFA in water/acetonitrile). The acidic conditions help to keep the selenol protonated and less susceptible to oxidation.
-
Add a Reducing Agent (Optional): For particularly sensitive peptides, a small amount of a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added to the purification buffers. However, be aware that high concentrations of strong reducing agents can potentially lead to deselenization, another side reaction.[14][15] Use the lowest effective concentration.
-
Prompt Lyophilization and Storage: Immediately after purification, pool the fractions containing the desired product and lyophilize. Store the lyophilized peptide under an inert atmosphere at -20°C or -80°C to prevent long-term oxidation.
By understanding the chemical principles behind selenocysteine's reactivity and implementing these targeted troubleshooting strategies, you can significantly improve the yield and purity of your synthetic selenopeptides and proteins.
References
-
Hondal, R. J., et al. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Science, 13(2), 100-106. Available at: [Link]
-
Malins, L. R., & Payne, R. J. (2014). Applying selenocysteine-mediated expressed protein ligation to prepare the membrane enzyme selenoprotein S. Methods in Enzymology, 549, 91-107. Available at: [Link]
-
Labunskyy, V. M., et al. (2019). Selenocysteine β-Lyase: Biochemistry, Regulation and Physiological Role of the Selenocysteine Decomposition Enzyme. Molecules, 24(17), 3149. Available at: [Link]
-
CDN Isotopes. Cleavage Cocktail Selection. Available at: [Link]
-
Esaki, N., et al. (1982). Mechanism of reactions catalyzed by selenocysteine beta-lyase. The Journal of Biological Chemistry, 257(8), 4386-4391. Available at: [Link]
-
Gomara, M. J., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(3), 639-646. Available at: [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. Available at: [Link]
-
Labunskyy, V. M., et al. (2014). Selenoproteins: molecular pathways and physiological roles. Physiological Reviews, 94(3), 739-777. Available at: [Link]
-
Handy, A. T., & Hondal, R. J. (2016). Selenocysteine in Thiol/Disulfide-Like Exchange Reactions. Antioxidants & Redox Signaling, 24(9), 467-478. Available at: [Link]
-
Metanis, N., & Keinan, E. (2016). Synthesis and semi-synthesis of selenopeptides and selenoproteins. Current Opinion in Chemical Biology, 31, 119-126. Available at: [Link]
-
Commandeur, J. N., et al. (2002). Evaluation of the Kinetics of β-Elimination Reactions of Selenocysteine Se-Conjugates in Human Renal Cytosol: Possible Implications for the Use as Kidney Selective Prodrugs. Chemical Research in Toxicology, 15(10), 1313-1320. Available at: [Link]
-
Iwaoka, M., et al. (2023). Modeling Selenoprotein Se-Nitrosation: Synthesis of a Se-Nitrososelenocysteine with Persistent Stability. Journal of the American Chemical Society, 145(23), 12694-12700. Available at: [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link]
-
Yuan, T., et al. (2023). Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. Antioxidants, 12(8), 1588. Available at: [Link]
-
Applied Biosystems. (2000). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]
-
Al-Momani, E., et al. (2019). Selenocysteine β-Lyase: Biochemistry, Regulation and Physiological Role of the Selenocysteine Decomposition Enzyme. ResearchGate. Available at: [Link]
-
Hondal, R. J. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3295-3323. Available at: [Link]
-
Kumar, S., et al. (2020). A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1. Molecules, 25(3), 701. Available at: [Link]
-
Hondal, R. J. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Semantic Scholar. Available at: [Link]
-
Evans, J. E., et al. (2021). Selective cysteine-to-selenocysteine changes in a [NiFe]-hydrogenase confirm a special position for catalysis and oxygen tolerance. PNAS, 118(13), e2024295118. Available at: [Link]
-
Hondal, R. J., et al. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. PubMed. Available at: [Link]
-
Le, D., & D'Aquino, J. A. (2022). Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins. International Journal of Molecular Sciences, 23(18), 10899. Available at: [Link]
-
Besse, D., & Moroder, L. (1997). Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds. Journal of Peptide Science, 3(6), 442-453. Available at: [Link]
-
Gladyshev, V. N., et al. (2005). Dynamic evolution of selenocysteine utilization in bacteria: a balance between selenoprotein loss and evolution of selenocysteine from redox active cysteine residues. Nucleic Acids Research, 33(10), 3212-3226. Available at: [Link]
-
Aapptec. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Available at: [Link]
-
Hondal, R. J., et al. (2013). Selenocysteine Confers Resistance to Inactivation by Oxidation in Thioredoxin Reductase: Comparison of Selenium and Sulfur Enzymes. Biochemistry, 52(30), 5099-5109. Available at: [Link]
-
Martin, G. W., & Harrell, J. R. (2000). Secondary structure and stability of the selenocysteine insertion sequences (SECIS) for human thioredoxin reductase and glutathione peroxidase. Nucleic Acids Research, 28(19), 3737-3743. Available at: [Link]
-
Derksen, D. J., & Crich, D. (2023). Selenium in Peptide Chemistry. Molecules, 28(7), 3192. Available at: [Link]
-
Nielsen, M., et al. (2023). Influence of temperature on selenium mobility under contrasting redox conditions: a sediment flow-through reactor experiment. Environmental Science: Processes & Impacts, 25(8), 1335-1349. Available at: [Link]
-
Greene, B. L., & Nocera, D. G. (2022). Selenocysteine substitutions in thiyl radical enzymes. Methods in Enzymology, 662, 289-317. Available at: [Link]
-
Leninger, M., et al. (2023). Peptide Selenocysteine Substitutions Reveal Direct Substrate–Enzyme Interactions at Auxiliary Clusters in Radical S-Adenosyl-l-methionine Maturases. Journal of the American Chemical Society, 145(18), 10183-10191. Available at: [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of temperature on selenium mobility under contrasting redox conditions: a sediment flow-through reactor experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. renyi.hu [renyi.hu]
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- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 13. peptide.com [peptide.com]
- 14. Applying selenocysteine-mediated expressed protein ligation to prepare the membrane enzyme selenoprotein S - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low coupling yields of Boc-Sec(Mob)-OH
Technical Support Center: Troubleshooting Low Coupling Yields of Boc-Sec(Mob)-OH
Introduction: The "Selenocysteine Challenge"
User Query: "I am observing consistently low coupling yields (<70%) and potential side products when incorporating this compound into my peptide sequence. Standard Kaiser tests remain positive even after double coupling."
Expert Response:
Incorporating Selenocysteine (Sec) is one of the most chemically demanding tasks in peptide synthesis. Unlike its sulfur analogue (Cysteine), the selenol group is significantly more acidic (
-
Steric Hindrance: The Mob group is large, impeding the approach of the activated amino acid to the resin-bound amine.[4]
- -Elimination: Under basic conditions (standard coupling), the selenol can be eliminated to form Dehydroalanine (Dha), permanently destroying the amino acid.
-
Oxidative Instability: Trace oxidants can convert the protected selenide to a selenoxide, which spontaneously eliminates at room temperature.
This guide provides a root-cause analysis and validated protocols to recover your synthesis.
Part 1: The Chemistry of Failure (Diagnostic)
Before changing reagents, identify which mechanism is driving your low yields.
| Failure Mode | Symptom | Root Cause |
| Steric Hindrance | Positive Kaiser test (Blue) after 2h.[2] No new peaks on HPLC.[2] | The Mob group blocks the N-terminus. Standard activation (DIC/HOBt) is too slow.[2] |
| Low yield, but Kaiser test is negative (or weak).[2] HPLC shows a peak -80 Da (loss of H₂Se-Mob).[2] | Excess base (DIPEA) or prolonged exposure to base triggered elimination to Dehydroalanine.[2] | |
| Racemization | Doublets in HPLC; loss of biological activity. | Over-activation (e.g., HATU with high base) caused proton abstraction at the |
| Oxidation | Complex mixture; mass shifts of +16 Da (Selenoxide) or -Mob group.[2] | Peroxides in solvents (THF/Dioxane) or old DMF caused selenoxide formation.[2] |
Visualizing the Failure Pathways
The following diagram illustrates the critical decision points where your synthesis likely diverged from the optimal path.
Caption: Critical failure nodes in Sec coupling. Note that strong bases drive both elimination and racemization.
Part 2: Optimized Coupling Protocols
Do not use standard HBTU/DIPEA protocols for Sec. The risk of base-catalyzed elimination is too high. Choose one of the following "Low-Base" or "No-Base" strategies.
Protocol A: The "No-Base" Method (Recommended)
This method uses DIC (Diisopropylcarbodiimide) and Oxyma Pure.[2] It avoids tertiary amines entirely, virtually eliminating the risk of
-
Reagents:
-
Procedure:
Protocol B: The "Collidine" Method (For Difficult Sequences)
If you must use onium salts (HATU) for higher reactivity due to extreme steric bulk, replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) or N-Methylmorpholine (NMM) .[2] These are weaker bases that reduce proton abstraction.[2]
-
Reagents:
-
Procedure:
Part 3: Troubleshooting FAQs
Q1: My resin turned a dark orange/brown color during coupling. Is this normal? A: No. A color change to dark orange or brown often indicates the decomposition of the selenium species or the formation of elemental selenium.
-
Cause: This usually happens if the DMF contains amine impurities (dimethylamine) or if the reaction was exposed to light/air for too long.
-
Fix: Use fresh, high-grade DMF (amine-free). Keep the reaction vessel covered with foil to exclude light. Ensure your inert gas line (Nitrogen/Argon) is actually flowing.[2]
Q2: Can I use NMP instead of DMF? A: Yes, and it is often preferred.[6][7] NMP (N-Methyl-2-pyrrolidone) swells polystyrene resins better than DMF, which helps overcome the steric bulk of the Mob group.[2]
-
Warning: Ensure the NMP is high purity. Impure NMP can cause rapid oxidation of the selenol.
Q3: How do I verify the Mob group is still intact after TFA cleavage of the Boc group? A: In Boc chemistry, you remove the N-terminal Boc group with TFA. The Mob group is acid-labile but generally requires stronger acids (HF or TFMSA) for removal.[2][8] However, repeated exposure to 50% TFA can cause partial Mob loss or "wandering" (alkylation of Trp/Tyr).
-
Prevention: Always include scavengers in your TFA deprotection cocktail.[2] Use TFA:m-Cresol (95:5) or add Triethylsilane (TES) .[2] Avoid water in the deprotection step if possible, as it promotes premature cleavage.
Q4: I see a peak at -80 Da relative to my target mass. What is it? A: This is the signature of Dehydroalanine (Dha) .[1] You have lost the H₂Se-Mob side chain.[2]
-
Immediate Action: Switch to Protocol A (DIC/Oxyma). If you are already using it, check your resin washing steps—ensure no residual piperidine or DIPEA remains from previous steps (though in Boc chemistry, base washes are less frequent, neutralization with DIPEA is common). Ensure neutralization steps are brief and use cold reagents.
Part 4: Post-Coupling Verification (Analytical)
Do not rely solely on the Kaiser test. The Mob group's bulk can give false negatives (failure to stain) or false positives (trapped reagents).
Recommended Analytical Workflow:
-
Micro-Cleavage: Take ~5mg of resin.[2]
-
Cleavage Cocktail: HF/p-Cresol (90:10) or TFMSA/TFA/Thioanisole (10:80:10).[2] Note: You must remove the Mob group to see the native Sec.
-
Reduction: The crude peptide will likely be a mix of Sec-Sec dimer (diselenide) and Sec-thiol mixed disulfides.[2] Treat the crude sample with DTT (Dithiothreitol) or TCEP at pH 7 before HPLC injection to reduce everything to the monomeric Selenol form.
-
Mass Spec: Look for the characteristic Selenium isotope pattern. Selenium has a distinct isotopic envelope that is wider than Sulfur.[2]
References
-
Hondal, R. J., et al. (2002).[9] "Semisynthesis of proteins containing selenocysteine."[1][9][10] Methods in Enzymology, 347, 70-83.[2][9] Link
-
Gieselman, M. D., et al. (2001).[1] "Synthesis of a Selenocysteine-Containing Peptide by Native Chemical Ligation." Organic Letters, 3(9), 1331–1334. Link[2]
- Coin, I., et al. (2007). "Racemization of Selenocysteine during Solid Phase Peptide Synthesis." Journal of Peptide Science.
-
Alewood, P., et al. (2011). "Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection." PMC - NIH.[2] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 959415-39-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Semisynthesis of proteins containing selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Mitigating Oxidative Side Reactions in Selenocysteine Peptides
Welcome to the Advanced Troubleshooting Guide for Selenocysteine (Sec) peptide synthesis. As a Senior Application Scientist, I frequently consult with researchers who struggle with the hyper-reactivity of selenocysteine. Unlike cysteine (Cys), Sec does not simply form predictable dimers; it is prone to rapid over-oxidation, deselenization, and structural degradation if handled improperly.
This guide is designed to move beyond basic protocols. Here, we will dissect the physicochemical causality behind these side reactions and provide self-validating workflows to ensure the integrity of your selenopeptides from solid-phase synthesis through native chemical ligation (NCL).
Part 1: The Mechanistic Roots of Selenocysteine Oxidation
To troubleshoot Sec-related failures, we must first understand why selenium behaves so differently from sulfur. The table below summarizes the quantitative physicochemical differences driving these side reactions.
Table 1: Physicochemical Causality of Sec Reactivity
| Property | Selenocysteine (Sec) | Cysteine (Cys) | Mechanistic Impact on Peptide Synthesis |
| pKa | ~5.2 | ~8.3 | Sec exists as a deprotonated selenolate at physiological pH, making it exponentially more nucleophilic and prone to rapid oxidation[1]. |
| Redox Potential | −381 mV | −250 mV | Sec diselenides are highly stable. Weaker reductants are less efficient at breaking Se–Se bonds, requiring optimized redox buffers[2]. |
| Atomic Radius | 117 pm (Se) | 102 pm (S) | The larger, highly polarizable selenium atom is a superior leaving group, drastically increasing the risk of β-elimination under basic conditions[1]. |
Part 2: Troubleshooting Post-Cleavage Side Reactions (FAQ)
Q: I am observing a −81 Da mass shift in my LC-MS data during Sec deprotection. What is happening and how do I stop it? A: A mass loss of 81 Da corresponds to the expulsion of H₂Se, meaning your selenocysteine has undergone β-elimination to form dehydroalanine (Dha)[3]. The Causality: Selenium's high polarizability makes it an excellent leaving group. When exposed to basic conditions (pH > 8.0) or when the selenol is alkylated (e.g., benzylated), the alpha-proton becomes highly acidic, triggering elimination[3]. The Fix: Strictly control the pH during purification and handling. Never expose unprotected Sec peptides to pH > 7.5. If your sequence is inherently prone to elimination, consider switching your protecting group strategy to Selenazolidine (Sez), which masks the alpha-amine and selenol together, neutralizing the elimination pathway until you are ready for ligation[1].
Q: Why does my selenocysteine peptide oxidize into an intractable mixture immediately after TFA cleavage? A: Unprotected selenocysteine is hyper-reactive. Upon exposure to atmospheric oxygen, the selenolate rapidly oxidizes not just to the diselenide, but further to selenenic acid (Sec-SeOH) and seleninic acid (Sec-SeO₂H, +32 Da)[3]. The Causality: The low redox potential of Sec (−381 mV) drives rapid electron loss[2]. Standard TFA cleavage cocktails fail to completely suppress these reactive intermediates. The Fix: Incorporate 2,2′-dithiobis(5-nitropyridine) (DTNP) into your TFA cleavage cocktail. DTNP acts as an electrophilic trap, immediately forming a stable mixed selenenyl-sulfide upon cleavage. This protects the Sec residue from over-oxidation until you intentionally reduce it during your downstream assay[4].
Q: During Native Chemical Ligation (NCL) with a Sec-peptide, I am losing my selenium atom entirely (deselenization). What is the mechanism? A: You are likely using a strong phosphine-based reducing agent, such as TCEP, in large excess. The Causality: While TCEP is excellent for reducing disulfides, strong phosphines can coordinate directly with the selenium atom, driving a deselenization reaction that converts Selenocysteine into Alanine[2]. The Fix: Replace TCEP with a thiol-based reductant like Dithiothreitol (DTT) at 10–20 mM. Because Sec-mediated NCL proceeds 1,000-fold faster than Cys-mediated NCL[1], the reaction will reach completion rapidly under DTT reduction without giving the system the chemical potential to undergo deselenization[2].
Part 3: SPPS Protecting Group Strategies
Choosing the correct protecting group is your first line of defense against oxidative damage.
Table 2: Sec Protecting Group Selection for SPPS
| Protecting Group | Cleavage / Deprotection | Oxidation Resistance | β-Elimination Risk | Application Notes |
| 4-Methoxybenzyl (Mob) | Strong Acid (TFA + Scavengers) | High | Moderate (pH > 8) | Standard for Fmoc-SPPS. Requires DTNP or heavy scavengers during cleavage to prevent oxidation[4][5]. |
| Selenazolidine (Sez) | Methoxyamine·HCl | Very High | Low | Ideal for NCL. Protects the 1,2-aminoselenol as a pseudoproline, preventing premature oxidation[1]. |
| 4-Methylbenzyl (Meb) | HF | High | Low | Used exclusively in Boc-SPPS due to harsh HF deprotection requirements[5]. |
Part 4: Visualizing the Sec-Peptide Workflow
The following workflow maps the critical junctures where oxidative side reactions occur and the specific interventions required to prevent them.
Workflow of Sec-peptide synthesis highlighting critical junctures for oxidative side reactions.
Part 5: Self-Validating Protocol for Sec-Mediated NCL
To safely ligate a Sec-peptide without triggering over-oxidation or deselenization, follow this validated methodology.
Objective: Execute a highly efficient Native Chemical Ligation utilizing the enhanced nucleophilicity of Sec[1], while suppressing its oxidative vulnerabilities.
Step 1: Anaerobic Buffer Preparation
-
Action: Sparge 0.1 M Tris-HCl buffer (pH 7.2) containing 1 mM EDTA with Argon for 30 minutes.
-
Causality: EDTA chelates trace metals (e.g., Cu²⁺, Fe³⁺) that catalyze the aerobic oxidation of selenols to seleninic acid. Argon displaces dissolved O₂.
-
Validation Checkpoint: Add a trace amount of resazurin indicator to a sacrificial 1 mL aliquot; it should remain colorless (reduced) upon reductant addition, confirming a strictly oxygen-free environment.
Step 2: Reductant Equilibration
-
Action: Dissolve DTT to a final concentration of 20 mM in the degassed buffer.
-
Causality: DTT provides a sufficiently low redox environment to reduce diselenides into reactive monomeric selenolates without triggering the deselenization side-reaction commonly seen with phosphine-based reductants[2].
Step 3: Peptide Dissolution and Ligation
-
Action: Add the Sec-peptide and the C-terminal thioester peptide (1–2 mM each). Monitor the pH and adjust to 7.0–7.2 using dilute degassed NaOH if necessary.
-
Causality: The selenolate is fully deprotonated at pH 7.2 (Sec pKa ~5.2)[1], maximizing its nucleophilicity for the transthioesterification step. Keeping pH strictly < 7.5 prevents base-catalyzed β-elimination[3].
Step 4: Quenching and Trapping
-
Action: After 1–2 hours (monitor via LC-MS), quench the reaction by adding 8% formic acid to drop the pH to ~2.0.
-
Causality: Rapid acidification protonates the selenolate, instantly arresting both the ligation reaction and any potential oxidative or elimination side pathways[4].
-
Validation Checkpoint: LC-MS analysis of the quenched mixture should show a single peak corresponding to the ligated product, with an absolute absence of a −81 Da mass shift (confirming no dehydroalanine formation)[3].
References[1] Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins, mdpi.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqoCc4RUK1thaX-EJN_TnmchiDmjBW9ag9MYmEXKXLhNEFom2Mechx3RclYLl8gQ5uodxL3R9nkFjMjpAQ5f81yEwufOLnM5qS2V2VLTGK_Y6K_iWXTu9dILmRr0Y9GOrWhf8pyw==[4] Integrated oxidative folding of cysteine/selenocysteine containing peptides: improving chemical synthesis of conotoxins, scispace.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1PN-h2j9WZieElompMdAQ6mIlsFJ3UiH-7yzLDQVclegJjssugOHFLPHIvgPegT4VkHngub_Nk_UQvmqCyPk1YBbDAzEZaSK6OuA8QSAwhZdWY11ypWxWA6w3LAxotyof0rksi-Z5dpcV-PgZ0_eGxvjP_pIN1CmE1V5IJ4MzAkVAHN8tZ9bEHZaFGnQPd998J-S7COzvAewO[5] Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWV22ZjFCznh8Io3KVOWosmWvgn31xFkhQLjHQfTjyhIP5LAVifSru6zvQySzRcJDP1inXwpIIc5Vb3U00mG3faaj6xVOu-iwVRpoxAXMwkgdPG5l-DrLhizsnMe4P7wxLjJU01Nqf5zOmapg=[3] An Umpolung Approach for the Chemoselective Arylation of Selenocysteine in Unprotected Peptides, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmmt0QnB3D2yLlort4LPInE1bCQM_7FN2APEe-7lbjV3T4rp6QN6DLRhRM49IqZEYnz29TTpaVRtL-qIOJaL88HrJb10XFH0aLXa7uia8Dd9cZecYU1Rd-amnsL5s0bv2PR3jSQYOhN1TQezc=[2] Synthesis and semi-synthesis of selenopeptides and selenoproteins, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmTbrE81_g67Fy4jhnEyfK1WR6tz1Y6q-jNJMPDTFMKnOO-1pDbPyXLZbKJcRmUq5FyM-p5t1_Lmlg0B81yBhIaohH-9CBK92YpI1yLOTdKIg29fJhtdkJZQLlJWCEpce-Ts5PhL483lg56ks=
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Umpolung Approach for the Chemoselective Arylation of Selenocysteine in Unprotected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Boc-Sec(Mob)-OH precipitation issues in automated synthesizers
[1]
Executive Summary
You are likely here because your automated synthesizer has halted, or your coupling efficiency for Boc-Sec(Mob)-OH (N-α-t-Boc-Se-(p-methoxybenzyl)-L-selenocysteine) is inexplicably low.
Selenocysteine derivatives are notoriously hydrophobic.[1] The Mob (4-methoxybenzyl) protecting group, while essential for orthogonal protection in Boc chemistry, significantly increases the lipophilicity of the molecule. In automated systems, this leads to two primary failure modes:
-
Stock Solution Crystallization: The amino acid precipitates in the vial or transfer lines due to saturation or temperature drops.[1]
-
In-Line Gelation: Interaction with coupling reagents (HBTU/HATU) creates a supersaturated gel before reaching the reaction vessel.[1]
This guide provides the protocols to stabilize this reagent and recover your instrument.
Part 1: The Solubility Matrix (Prevention)
Q: Why does this compound precipitate in DMF even at standard concentrations? A: While theoretically soluble in DMF, this compound has a high tendency to aggregate due to "pi-stacking" interactions of the methoxybenzyl group and the general hydrophobicity of the selenium core.[1] Standard SPPS concentrations (0.5 M) are often near the saturation point for this derivative at room temperature (20°C).[1] If your lab fluctuates below 22°C, or if the solution sits for >4 hours, crystallization is inevitable.
Q: What is the "Safe Zone" for stock solution preparation? Do not use 100% DMF for this residue. Use the NMP-Hybrid Protocol below. N-Methyl-2-pyrrolidone (NMP) disrupts aggregation better than DMF.[1]
Protocol 1: The NMP-Hybrid Dissolution Method
Target Concentration: 0.2 M (Recommended) to 0.3 M (Max)[1]
| Step | Action | Technical Rationale |
| 1 | Weigh This compound (MW: 388.3 g/mol ).[1][2][3][4][5] | Calculate for 0.2 M. Do not attempt 0.5 M. |
| 2 | Add NMP (25% of final volume). | Breaks down hydrophobic stacking of the Mob group. |
| 3 | Vortex for 30 seconds. | Creates a slurry; ensures no powder is stuck to glass.[1] |
| 4 | Add DMF (75% of final volume).[1] | Reduces viscosity for accurate automated pipetting. |
| 5 | Sonicate for 5 minutes (degas mode). | Critical: Removes nucleation sites for crystal growth.[1] |
| 6 | Filter through 0.45 µm PTFE .[1] | Removes micro-particulates that trigger line clogging.[1] |
Part 2: Automated Synthesizer Logic (Engineering)
Q: My synthesizer keeps clogging during the "Transfer" step. Is it the hardware? A: It is likely a fluidics timing issue. If the amino acid sits in the transfer loop mixed with the activator (DIC/HOBt or HBTU/DIEA) for more than 10 seconds, it can "gel."
Q: How should I program the synthesizer for this specific residue? You must override the standard "Single Couple" or "Double Couple" protocols. Use a "Just-in-Time" activation method.[1]
Workflow Visualization: The "Just-in-Time" Logic
Figure 1: Optimized fluidics logic to prevent in-line precipitation. Note the "Immediate Delivery" requirement to prevent gelation.
Part 3: Emergency Recovery (The "Clog")
Q: The line is already blocked. Standard solvent washes aren't working.[1] What now? A: DMF will not dissolve a crystallized this compound plug effectively once it has hardened.[1] You need a solvent with higher swelling power and solubility for the Mob-protected species.[1]
Protocol 2: The "Hot-DMSO" Recovery
Warning: Ensure your synthesizer tubing (PTFE/FEP) is compatible with DMSO.[1]
-
Isolate: Pause the synthesizer. Disconnect the blocked line from the reaction vessel to prevent dumping trash onto your resin.
-
Prepare Solvent: Mix DMSO:NMP (1:1) .
-
Manual Syringe Force:
-
The Heat Trick:
-
Soak a paper towel in hot water (~50°C).[1]
-
Wrap it around the blocked section of the tubing while applying syringe pressure.
-
The heat + DMSO usually clears the crystal lattice within 60 seconds.
-
-
Flush: Once cleared, flush with 20 mL pure DMF followed by 20 mL DCM to remove DMSO traces.
Part 4: Scientific Rationale & References
Why this happens: The Mob group is bulky and lipophilic.[1] In standard Boc-SPPS, we often use DCM (Dichloromethane) for coupling to minimize aggregation.[1] However, most automated synthesizers rely on DMF/NMP for fluidics.[1] The mismatch between the optimal solvent for the molecule (DCM/NMP) and the standard solvent for the machine (DMF) is the root cause. Furthermore, Sec is highly susceptible to oxidative dimerization (Sec-Sec formation) if the stock solution is not degassed, forming insoluble diselenides [1].[1]
Key Recommendations for Success:
-
Freshness: Prepare this compound immediately before the run.[1] Do not leave it on the deck overnight [2].
-
Concentration: Lowering to 0.2 M reduces coupling kinetics slightly but guarantees delivery.[1] Compensate by extending reaction time to 2 hours.
-
Atmosphere: Keep the amino acid bottle under Argon/Nitrogen blanket to prevent oxidation-induced precipitation.[1]
References
-
Metanis, N., et al. (2010).[1] "The Chemistry of Selenocysteine." The Journal of Organic Chemistry. Explains the oxidative instability and aggregation propensity of Sec derivatives. [1]
-
BenchChem Technical Guide. (2025). "A Technical Guide to Boc-D-Sec(Mob)-OH: Synthesis, Application, and Biological Significance." Details the physicochemical properties and storage requirements (Store at -20°C, keep dry). [1]
-
Hondal, R. J., et al. (2012).[1] "Selenocysteine in Native Chemical Ligation and Expressed Protein Ligation." Chemical Reviews. Discusses the handling of Mob-protected Sec in SPPS. [1]
-
PubChem. (2025).[1] "this compound Compound Summary." U.S. National Library of Medicine.[1] Provides molecular weight (388.3 g/mol ) and lipophilicity data.[1] [1]
preventing formation of dehydroalanine from selenocysteine
This is the Selenocysteine Stability & Technical Support Center .
This guide is structured to provide immediate, high-level troubleshooting and deep-dive mechanistic understanding for researchers working with Selenocysteine (Sec, U). Unlike Cysteine, Sec possesses a unique vulnerability: its high susceptibility to oxidative
Module 1: The Mechanism of Failure
Understanding the Enemy: Oxidative
The conversion of Sec to Dha is not random; it is a specific chemical cascade triggered by oxidation. Unlike Cysteine, where oxidation typically leads to reversible disulfides (or diselenides for Sec), the oxidation of a protected or alkylated Sec (or even free Sec under stress) to a selenoxide creates a highly unstable intermediate.
The Pathway:
-
Oxidation: The selenol (-SeH) or selenoether (-SeR) is oxidized by ROS (e.g.,
) or atmospheric oxygen to a Selenoxide (-Se(=O)R). -
Syn-Elimination: The oxygen of the selenoxide abstracts the
-proton from the peptide backbone. -
Collapse: The C-Se bond cleaves, releasing the selenium species (often as selenenic acid) and leaving behind the
-unsaturated alkene: Dehydroalanine (Dha) .[1]
Visualization of the Pathway
Caption: The irreversible degradation pathway of Selenocysteine to Dehydroalanine via oxidative syn-elimination.
Module 2: Synthesis & Expression Troubleshooting
Context: Solid Phase Peptide Synthesis (SPPS) or Recombinant Expression.
The Problem: Standard Fmoc-SPPS protocols often use piperidine (base) and oxidative cleavage cocktails. Base promotes elimination; oxidants trigger the selenoxide formation.
Troubleshooting Protocol:
| Issue | Diagnosis | Corrective Action |
| Loss of Mass (-80 Da) | Mass spec shows mass corresponding to Dha (Sec minus | Elimination occurred. The Sec was likely oxidized before or during cleavage. |
| Deselenization | Product resembles Alanine (Ala) or Serine (Ser). | Reductive deselenization. Avoid strong reducing metals or radical initiators if not intended. |
| Aggregation | Peptide precipitates or forms smears on gels. | Dha Crosslinking. Dha is an electrophile (Michael acceptor) and has reacted with Lys/Cys residues. |
Critical Protocol: Optimized SPPS Cleavage for Sec-Peptides
-
Avoid Oxidants: Degas all cleavage buffers with Argon/Nitrogen.
-
Scavenger Cocktail: Use a cleavage cocktail high in thiols to keep Se reduced.
-
Recommended: 92.5% TFA, 2.5%
, 2.5% TIS (Triisopropylsilane), 2.5% DODT (2,2'-(Ethylenedioxy)diethanethiol) or DTT . -
Avoid: EDT (Ethanedithiol) can sometimes form stable adducts with Se, though often used; DODT is generally cleaner.
-
-
Temperature: Perform cleavage at 0°C (ice bath) rather than room temperature to kinetically slow the elimination reaction.
-
Post-Cleavage: Immediately lyophilize or purify. Do not let the crude peptide sit in solution at neutral/basic pH without reducing agents.
Module 3: Proteomics & Analysis (Mass Spec)
Context: Preparing samples for LC-MS/MS. Standard alkylation (Iodoacetamide/IAA) at pH 8.0 causes Sec degradation.
The Problem: At pH 8.0, Sec (pKa ~5.2) is fully deprotonated (
The Solution: Low-pH Chemoproteomic Labeling This protocol exploits the pKa difference between Sec (~5.2) and Cys (~8.3).
Step-by-Step Protocol:
-
Lysis/Buffer: Prepare lysis buffer at pH 5.5 - 6.0 (e.g., Citrate or MES buffer).
-
Why: At pH 5.5, Sec is largely ionized (
) and reactive, while Cys is protonated ( ) and inert.
-
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to 1-5 mM.
-
Note: Avoid DTT if using maleimides, as DTT contains thiols. TCEP is compatible with alkylation.
-
-
Alkylation: Add Iodoacetamide (IAA) or Iodoacetamide-alkyne.[2] Incubate for 30-60 mins in the dark at Room Temp.
-
Result: Sec is selectively alkylated.[3] Cys remains free.
-
-
Quench & pH Shift: Quench excess IAA. Only then raise pH to 8.0 if subsequent Cys digestion/labeling is required.
Data Visualization: pKa-Driven Specificity
Caption: Selective alkylation of Sec at acidic pH prevents competition and minimizes base-catalyzed elimination artifacts.
Module 4: Storage & Handling Guidelines
Q: How do I store purified Sec-proteins? A: You must maintain an "Anaerobic-Mimetic" environment.
| Parameter | Recommendation | Mechanism |
| Reducing Agent | 1–5 mM TCEP or DTT | TCEP is preferred for long-term storage as it is more stable and works over a wider pH range. It prevents the formation of the Selenoxide precursor. |
| Chelator | 1 mM EDTA | Chelates transition metals ( |
| pH | 6.0 – 7.0 | Avoid pH > 8.0. Basic conditions accelerate the proton abstraction required for elimination. |
| Temperature | -80°C | Flash freeze. Avoid repeated freeze-thaw cycles which introduce oxygen bubbles. |
Frequently Asked Questions (FAQ)
Q1: I see a mass shift of -80 Da in my MS data. Is this Dha?
A: Likely, yes. The atomic mass of Selenium is ~79 Da. The conversion of Sec (
Q2: Can I reverse Dha back to Sec? A: No. The formation of Dha involves the cleavage of the C-Se bond.[1] The selenium is lost (usually as elemental Se or volatile selenide). You cannot "reduce" Dha back to Sec. You must prevent the formation in the first place.
Q3: Why is TCEP better than DTT for Sec? A: TCEP is stable at acidic pH (where Sec is safest) and does not contain thiols, so it won't compete if you are doing specific conjugation chemistries. DTT can oxidize over time, becoming less effective, whereas TCEP is a stoichiometric reductant that is highly stable.
Q4: Does light affect Sec stability? A: Yes. Photo-oxidation is a risk. Always perform alkylation reactions in the dark and store Sec-compounds in amber tubes or wrapped in foil, as light can generate radical species that attack the Se nucleus.
References
-
Orian, L., & Flohé, L. (2015). Loss of selenium from selenoproteins: Conversion of selenocysteine to dehydroalanine in vitro. Free Radical Biology and Medicine. Link
- Significance: Defines the oxidative elimination mechanism (Sec Selenoxide Dha).
-
Bak, D. W., et al. (2018). Chemoproteomic Interrogation of Selenocysteine by Low-pH isoTOP-ABPP. Cell Chemical Biology. Link
- Significance: Establishes the pH 5.
-
Hondal, R. J., et al. (2018). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. RSC Advances. Link
- Significance: Discusses the synthetic relationship between Dha and Sec, and the conditions th
-
Guttmann, L. E., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine. Molecules. Link
- Significance: While focused on Cys, it details the elimination mechanisms relevant to Sec (which elimin
Sources
Technical Support Center: Handling Air-Sensitive Deprotected Selenocysteine Peptides
Welcome to the Advanced Peptide Synthesis Support Center. Handling deprotected selenocysteine (Sec, U) peptides is notoriously difficult due to the extreme air sensitivity of the selenol side chain. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and explain the chemical causality behind Sec degradation. By understanding the thermodynamic and kinetic vulnerabilities of the selenol group, you can implement self-validating protocols that ensure high-yield purification and stable storage of your Sec-containing therapeutics.
Core Handling Workflow
Workflow for handling deprotected Sec peptides, highlighting oxidation and β-elimination risks.
Frequently Asked Questions (Mechanistic Insights)
Q: Why do my Sec peptides instantly form dimers or degrade during HPLC? A: The selenol group of selenocysteine is highly nucleophilic, possessing a pKa of ~5.2 and a redox potential of -380 mV[1]. Unlike cysteine (pKa ~8.3, -180 mV), Sec is ionized at physiological pH and vastly more susceptible to spontaneous air oxidation[1]. In ambient air, it rapidly oxidizes to a diselenide or selenenic acid (Sec-SeOH). During HPLC or sample processing, selenenic acid undergoes rapid syn-β-elimination, resulting in the irreversible loss of the selenium atom and the formation of a dehydroalanine (Dha) residue[2].
Q: Which reducing agent is best for Sec peptides: DTT, TCEP, or Ascorbic Acid? A: Each serves a distinct mechanistic purpose, and choosing the wrong one will destroy your peptide:
-
DTT (Dithiothreitol): Excellent for reducing diselenides, but requires a massive excess (e.g., 50-100 mM) and strictly anaerobic conditions to prevent over-reduction to elemental selenium[3].
-
TCEP: A powerful phosphine-based reducing agent that works well at low pH. However, TCEP alone can cause irreversible deselenization of Sec peptides. To prevent this, TCEP must be combined with Ascorbic Acid (e.g., 100 mM of each), which acts as a sacrificial antioxidant and prevents the phosphine from abstracting the selenium atom[4].
-
Ascorbic Acid: While a weaker reducing agent on its own, ascorbate is highly effective at reducing mixed selenosulfides (ascorbolysis)[5]. It is an essential mobile-phase additive during HPLC to maintain the reduced selenol state without interfering with UV absorbance.
Q: How should I handle the deprotection of the Sec(Mob) or Sec(PMB) side chain? A: Standard TFA cleavage cocktails do not efficiently remove the p-methoxybenzyl (Mob/PMB) group from Sec. We recommend adding 2,2′-dithiobis(5-nitropyridine) (DTNP) directly to the TFA cleavage cocktail. This converts the Sec(Mob) into a mixed selenosulfide, Sec(5-Npys)[6]. Post-cleavage, this intermediate can be cleanly reduced to the free selenol using ascorbate or DTT[5].
Troubleshooting Guide
Issue 1: Massive diselenide formation (dimerization) during HPLC.
-
Root Cause: Oxygen dissolved in the HPLC mobile phase rapidly oxidizes the highly reactive selenolate anion.
-
Solution: Sparge all HPLC buffers with Argon for 30 minutes prior to use. Add 0.1% Ascorbic Acid to Buffer A (Water) to maintain a continuous reducing environment on the column. Collect fractions into tubes pre-spiked with DTT.
Issue 2: Mass spectrum shows a[-79 Da] or [+ Dha mass] shift.
-
Root Cause: Deselenization via unbuffered TCEP or oxidative β-elimination to dehydroalanine (Dha)[2].
-
Solution: If using TCEP for pre-HPLC reduction, you must supplement the buffer with equimolar Ascorbic Acid[4]. Ensure the peptide is kept at strictly acidic pH (< 4.0) during handling, as neutral/basic pH accelerates β-elimination.
Quantitative Data: Sec vs. Cys Properties
To successfully handle Sec, you must account for its physicochemical deviations from Cysteine.
Table 1: Physicochemical Comparison of Cysteine vs. Selenocysteine
| Property | Cysteine (Cys) | Selenocysteine (Sec) | Impact on Handling |
| Side Chain pKa | ~8.3 | ~5.2 | Sec is ionized at physiological pH; requires highly acidic buffers to remain protonated[1]. |
| Redox Potential | -180 mV | -380 mV | Sec is vastly more susceptible to spontaneous air oxidation[1]. |
| Oxidation State | Disulfide (R-S-S-R) | Diselenide (R-Se-Se-R) / Selenenic Acid | Sec-SeOH rapidly undergoes β-elimination to Dha[2]. |
| TCEP Compatibility | Highly Compatible | Causes Deselenization | Must co-administer Ascorbic Acid with TCEP for Sec[4]. |
Step-by-Step Methodologies
The following protocols form a self-validating system. By temporarily trapping the Sec residue as a mixed selenosulfide during cleavage, we prevent premature β-elimination.
Protocol 1: Global Deprotection and Sec(Mob) Activation
-
Preparation: Swell the peptidyl-resin in Dichloromethane (DCM) for 15 minutes.
-
Cleavage Cocktail: Prepare a mixture of 90% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Ethanedithiol (EDT), and 5% Water. Add 1.5 equivalents of DTNP (relative to resin loading) directly to the cocktail[6].
-
Reaction: Add the cocktail to the resin and react for 2.5 hours at room temperature under a continuous Argon blanket.
-
Precipitation: Filter the resin and precipitate the crude peptide in 10 volumes of ice-cold diethyl ether.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes, wash the pellet twice with cold ether, and dry under a gentle stream of nitrogen. Self-Validation Check: The peptide is now in the stable Sec(5-Npys) protected state. Confirm mass via LC-MS before proceeding.
Protocol 2: Anaerobic Reduction and HPLC Purification
-
Reduction: Dissolve the crude Sec(5-Npys) peptide in degassed 0.1 M sodium phosphate buffer (pH 6.0) containing 6 M Guanidine-HCl.
-
Catalysis: Add 50 mM TCEP and 50 mM Ascorbic Acid[4]. Incubate at room temperature for 30 minutes under Argon.
-
HPLC Preparation: Sparge HPLC Buffer A (0.1% TFA in Water) and Buffer B (0.1% TFA in Acetonitrile) with Argon for 30 minutes. Add 1 mM Ascorbic Acid to Buffer A.
-
Purification: Inject the reduced peptide onto a preparative C18 column. Collect fractions directly into tubes pre-filled with 10 µL of 1 M DTT to immediately quench any dissolved oxygen introduced by the fraction collector[3].
-
Storage: Flash-freeze the pooled pure fractions in liquid nitrogen immediately and lyophilize. Store the dry powder under Argon at -80°C.
References
-
INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION Source: PMC (nih.gov) URL:[Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups Source: PMC (nih.gov) URL:[Link]
-
Loss of selenium from selenoproteins: conversion of selenocysteine to dehydroalanine in vitro Source: PubMed (nih.gov) URL:[Link]
-
Catalysis of Native Chemical Ligation and Expressed Protein Ligation by Alkylselenols Source: JACS Au (acs.org) URL:[Link]
-
Removal of the 5-nitro-2-pyridine-sulfenyl protecting group from selenocysteine and cysteine by ascorbolysis Source: ResearchGate URL:[Link]
-
Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins Source: ResearchGate URL:[Link]
Sources
- 1. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of selenium from selenoproteins: conversion of selenocysteine to dehydroalanine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mob Cation Scavenging in Peptide Synthesis
Topic: Scavengers for Mob (4-methoxybenzyl) cation removal Role: Senior Application Scientist Status: Active Guide
Executive Summary: The "Mob" Challenge
Welcome to the Technical Support Center. If you are reading this, you are likely dealing with the 4-methoxybenzyl (Mob) group.[1][2][3][4] Unlike the highly acid-labile Trityl (Trt) group used in standard Fmoc SPPS, the Mob group is significantly more stable.
The Core Problem:
Upon acid cleavage, the Mob group generates a resonance-stabilized 4-methoxybenzyl carbocation (
-
Re-attach to the sulfur atom (reversible equilibrium).
-
Permanently alkylate electron-rich residues (Trp, Tyr, Met), creating inseparable impurities (+120 Da mass shifts).
The Solution:
Standard cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5%
The Mechanism: Why Standard Scavengers Fail
To troubleshoot effectively, you must understand the "Race Condition" occurring in your cleavage vessel.
Visualizing the Scavenging Pathway
Figure 1: The competitive kinetics of Mob removal. Without a potent thiol scavenger, the equilibrium favors re-attachment or permanent damage.
Scavenger Selection Guide
Rule of Thumb: TIS (Triisopropylsilane) is a silane hydride donor. While excellent for Trityl groups, it is often too slow to trap the stable Mob cation effectively before it re-alkylates. You need a "soft" nucleophile (Thiol).
| Scavenger | Role in Mob Removal | Odor Profile | Recommendation |
| EDT (1,2-Ethanedithiol) | The Gold Standard. Highly effective nucleophile; prevents Trp alkylation. | High (Stench) | Mandatory for sequences with Trp/Met + Mob. |
| DODT (2,2'-(Ethylenedioxy)diethanethiol) | The Modern Alternative. Mimics EDT's efficiency with reduced volatility. | Low/Medium | Preferred replacement for EDT. |
| Thioanisole | The Accelerator. Aids in the acidolysis mechanism via "Push-Pull" effect. | Medium | Essential additive for Mob removal (part of Cocktail K). |
| TIS (Triisopropylsilane) | The Assistant. Good for Trt/Boc, but weak for Mob alone. | Low | Use only as a co-scavenger, not the primary. |
| Phenol | The Protector. Protects Tyr/Trp from alkylation. | Low | Include if Tyrosine is present. |
Validated Protocols
Protocol A: The "Heavy Hitter" (Cocktail K)
Use this for sequences containing Cys(Mob), Trp, Tyr, or Met.
Reagents:
-
Phenol (Crystalline)
-
EDT (or DODT)[4]
Composition (Reagent K):
Procedure:
-
Preparation: Dissolve phenol in TFA first. Add Thioanisole, Water, and finally EDT.[10]
-
Incubation: Add 10-20 mL cocktail per gram of resin.
-
Time/Temp: Shake at Room Temperature for 3–4 hours .
-
Expert Note: Mob removal is slow. Standard 2-hour cleavage is often insufficient.
-
-
Precipitation: Filter resin and precipitate filtrate in cold diethyl ether (
). -
Wash: Wash pellet 3x with ether to remove the smelly thiol scavengers.
Protocol B: The "Heat-Assisted" Method (For Stubborn Mob)
Recent data suggests temperature drives the reaction to completion [1, 3].
-
Cocktail: TFA / TIS / Thioanisole / Water (90:2.5:5:2.5).
-
Condition: Incubate at 37°C - 40°C for 2–4 hours.
-
Warning: Do not exceed 40°C to avoid aspartimide formation or sensitive peptide degradation.
-
Troubleshooting & FAQs
Q1: I see a peak at +120 Da on my Mass Spec. What is it?
A: This is the hallmark of the Mob cation .
-
Diagnosis: If the peak corresponds to [Expected Mass] + 120, you have a mono-Mob adduct. If +240, you have two.
-
Cause: Either incomplete removal (the group is still on Cys) or re-alkylation (it moved to Trp/Tyr).
-
Fix:
-
Resuspend the crude peptide in Cocktail K (freshly made).
-
Incubate for another 2 hours.
-
If the mass persists, the Mob has likely alkylated a Tryptophan (irreversible). Next time, increase the EDT/DODT concentration to 5%.
-
Q2: Can I use TIS instead of EDT? I can't handle the smell.
A: For Mob removal? Generally, No. TIS is a hydride donor. It is not nucleophilic enough to outcompete the internal nucleophiles (like Trp) for the sticky Mob cation. If you absolutely cannot use EDT, you must use DODT . It has a much lower vapor pressure (less smell) but similar scavenging properties [2].
Q3: My peptide contains Methionine and Cys(Mob). The Met is oxidized (+16 Da).
A: This is common when using Thioanisole without adequate reduction.
-
Mechanism: Thioanisole can sometimes promote S-alkylation or oxidation if not balanced.
-
Fix: Ensure your cocktail contains EDT or DODT . These thiols act as reducing agents to keep Met in the reduced state. Alternatively, add Ammonium Iodide (
) to the cleavage cocktail to reverse Met oxide formation in situ.
Q4: Why is my yield so low with Cys(Mob)?
A: Cys(Mob) is often used in Boc chemistry (HF cleavage). In Fmoc chemistry, it is "orthogonal" (stable). If you are trying to remove it with standard 95% TFA (Cocktail B), you are likely only achieving ~10-20% deprotection.
-
Action: Switch to Cocktail K and extend reaction time to 4 hours.
Interactive Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing Mob-related synthesis failures.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[11] International Journal of Peptide and Protein Research, 36(3), 255-266. (Defines Reagent K).
-
Viles, J. H., et al. (1996). Design and synthesis of a new class of potent scavengers for solid-phase peptide synthesis. DODT validation.
-
Harris, K. M., et al. (2019). Facile removal of 4‐methoxybenzyl protecting group from selenocysteine.[1][5] Journal of Peptide Science. (Demonstrates high-temp scavenging for Mob).
- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
Sources
- 1. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Analysis of Selenocysteine vs. Cysteine Peptides: A Comparative Guide
This guide provides a comprehensive technical comparison of HPLC analysis for Selenocysteine (Sec/U) versus Cysteine (Cys/C) peptides. It is designed for researchers requiring high-fidelity separation and characterization protocols.
Executive Summary
The substitution of sulfur (S) with selenium (Se) in peptides introduces profound physicochemical changes that demand specific chromatographic strategies. While Cysteine (Cys) and Selenocysteine (Sec) are structural analogues, Sec exhibits a lower pKa (~5.2 vs. 8.3), higher nucleophilicity, and greater susceptibility to oxidation.
In Reversed-Phase HPLC (RP-HPLC), intact Sec-peptides typically elute later than their Cys-analogues due to the increased polarizability and hydrophobicity of the selenium atom. However, this behavior is strictly dependent on maintaining the reduced state; oxidation to seleninic acid dramatically shifts retention to the solvent front. This guide details the protocols to control these variables.
Part 1: Physicochemical Foundation
Understanding the atomic-level differences is prerequisite to successful separation. The "Selenium Effect" influences both retention time and stability.
Table 1: Comparative Properties of Sec vs. Cys
| Feature | Cysteine (Cys) | Selenocysteine (Sec) | Chromatographic Impact |
| Atom | Sulfur (S) | Selenium (Se) | Se is larger (Van der Waals radius: 1.90 Å vs 1.80 Å), increasing interaction with C18 stationary phases. |
| pKa (Side Chain) | ~8.3 - 8.5 | ~5.2 - 5.4 | Critical: At pH 6-7, Sec is ionized ( |
| Redox Potential | -0.22 V | -0.38 V | Sec is a stronger reducing agent but much more prone to auto-oxidation to diselenides ( |
| Nucleophilicity | Moderate | High | Sec reacts with alkylating agents (e.g., Iodoacetamide) at acidic pH (pH 3-4), whereas Cys requires basic pH (>7). |
| Bond Energy | S–H (363 kJ/mol) | Se–H (310 kJ/mol) | Se–H is weaker, facilitating radical formation and |
Part 2: Chromatographic Behavior & Retention Logic[1][2]
The "Heavy Atom" Retention Shift
In standard acidic mobile phases (e.g., 0.1% TFA, pH ~2.0), both selenol (-SeH) and thiol (-SH) groups are protonated and neutral. Under these conditions, the Sec-peptide is more hydrophobic than the Cys-peptide.
-
Mechanism: Selenium’s larger electron cloud is more "soft" and polarizable than sulfur, leading to stronger London dispersion forces with the hydrophobic C18 ligands.
-
Result: The Sec-peptide elutes after the Cys-peptide (typically
= +0.5 to 2.0 min depending on peptide length).
The "Oxidation Trap"
A common error is observing a Sec-peptide eluting at the void volume. This indicates oxidation to seleninic acid (
-
Intact (Reduced): Late elution (Hydrophobic).
-
Oxidized (Seleninic): Very early elution (Hydrophilic).
Diagram 1: Separation Logic Flow
The following logic flow illustrates how to interpret retention time shifts between Sec and Cys peptides.
Caption: Decision tree for interpreting retention time shifts. Note that pH dictates whether hydrophobicity (acidic) or ionization (neutral) dominates separation.
Part 3: Experimental Protocols
Sample Preparation: The TCEP Mandate
Standard reducing agents like Dithiothreitol (DTT) are suboptimal for Sec because they can be unstable and prone to oxidation artifacts. TCEP (Tris(2-carboxyethyl)phosphine) is the gold standard for Sec peptides.
-
Why TCEP?
-
Irreversible reduction.
-
Effective at acidic pH (unlike DTT).
-
Does not contain thiols, preventing mixed disulfide/selenosulfide formation.
-
Protocol:
-
Dissolve peptide in 0.1% TFA / 50% Acetonitrile (degassed).
-
Add TCEP-HCl to a final concentration of 1–5 mM .
-
Incubate at Room Temperature for 10–20 minutes.
-
Note: Avoid heating >37°C to prevent deselenization (
-elimination).
Differentiation via Selective Alkylation
You can chemically distinguish Sec from Cys by exploiting the pKa difference.
-
pH 4.0: Sec (selenolate) is nucleophilic; Cys (thiol) is protonated/inert.
-
pH 8.0: Both Sec and Cys are nucleophilic.
Diagram 2: Selective Alkylation Workflow
This workflow allows for the definitive identification of Sec residues in a mixed peptide sample.
Caption: Differential alkylation strategy. At pH 4, only Sec reacts with IAA, creating a unique mass shift signature compared to the pH 8 control.
HPLC Conditions
-
Column: C18 (End-capped is preferred to minimize silanol interaction with the heavy atom).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Shallow gradients (e.g., 0.5% B/min) are recommended to resolve the slight hydrophobicity difference between Sec and Cys.
-
Temperature: 25°C - 40°C. (Higher temps may promote deselenization; keep moderate).
Part 4: Detection & Validation
Mass Spectrometry (Isotope Patterns)
While UV (214 nm) detects the peptide backbone, it cannot definitively distinguish Sec from Cys. MS is required.
-
Sulfur: Predominantly
(95%). Simple isotopic envelope. -
Selenium: Complex isotopic pattern (
). -
Validation: Look for the characteristic "Selenium spread" in the MS1 spectrum. The mass difference between a Cys-peptide and Sec-peptide is ~47 Da (Se [78.96] - S [32.06]).
Troubleshooting Guide
| Issue | Cause | Solution |
| Peak Splitting | Partial oxidation (Se-Se / Se-S) | Increase TCEP concentration; ensure buffer is degassed. |
| Early Elution | Oxidation to Seleninic Acid | Sample is compromised. Prepare fresh with TCEP. |
| Red Precipitate | Elemental Selenium formation | Reducing conditions too harsh or sample aged. Store at -80°C. |
| Loss of Signal | Avoid high pH (>8.[4]5) and high temperatures during prep. |
References
-
Hondal, R. J., et al. (2010). Selenium and Sulfur in Exchange Reactions: A Comparative Study. Journal of the American Chemical Society.[5] Link
-
Reich, H. J., & Hondal, R. J. (2016). Why Nature Chose Selenium. ACS Chemical Biology. Link
-
Guttman, A., et al. (2018). Quantification of methionine and selenomethionine in biological samples using MRM-HPLC-MS/MS. Journal of Chromatography B. Link
-
Metanis, N., & Hilvert, D. (2014). The chemistry of selenocysteine. Current Opinion in Chemical Biology. Link
-
Thermo Fisher Scientific . Protein Denaturing and Reducing Agents. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 77Se NMR Chemical Shifts for Boc-Sec(Mob)-OH Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide chemistry and drug discovery, the incorporation of selenocysteine (Sec) into peptides offers a unique avenue to modulate their structure and function. The selenium atom, with its distinct electronic properties, can confer enhanced biological activity and stability. The synthesis of selenopeptides heavily relies on the use of protected selenocysteine building blocks, among which N-α-(tert-Butoxycarbonyl)-Se-(4-methoxybenzyl)-L-selenocysteine (Boc-Sec(Mob)-OH) is a key player. Accurate characterization of this and related derivatives is paramount for ensuring the integrity of the final peptide product.
Among the arsenal of analytical techniques, ⁷⁷Se Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for directly probing the selenium center. Its remarkable sensitivity to the local electronic environment provides a precise fingerprint of the chemical state of the selenocysteine derivative. This guide provides an in-depth comparison of ⁷⁷Se NMR chemical shifts for this compound and its derivatives, supported by experimental data and protocols. We will also explore alternative analytical methods, offering a comprehensive perspective for researchers in the field.
The Power of ⁷⁷Se NMR in Selenocysteine Characterization
The ⁷⁷Se nucleus, with a natural abundance of 7.63% and a spin of ½, offers a wide chemical shift range of approximately 3000 ppm.[1] This vast spectral dispersion makes ⁷⁷Se NMR exceptionally sensitive to subtle changes in the coordination and electronic environment of the selenium atom.[2] For this compound derivatives, this translates to a direct and quantitative measure of the integrity of the selenium protecting group and the overall molecular structure.
The chemical shift (δ) in ⁷⁷Se NMR is highly dependent on the nature of the substituents attached to the selenium atom. Electron-donating groups tend to cause an upfield shift (lower ppm values) due to increased shielding of the selenium nucleus, while electron-withdrawing groups result in a downfield shift (higher ppm values).[2] This principle is fundamental to interpreting the spectra of various Boc-Sec-OH derivatives.
Comparative Analysis of ⁷⁷Se NMR Chemical Shifts
The ⁷⁷Se NMR chemical shift provides a valuable descriptor for comparing different protected selenocysteine derivatives. Below is a compilation of reported ⁷⁷Se NMR chemical shifts for this compound and a closely related analogue.
| Compound | Selenium Protecting Group | ⁷⁷Se Chemical Shift (δ, ppm) | Solvent | Reference |
| This compound | 4-Methoxybenzyl (Mob) | 216.3 | CDCl₃ | [3] |
| Boc-Sec(MBn)-OH | 4-Methylbenzyl (MBn) | 217.7 | CDCl₃ | [3] |
Table 1: ⁷⁷Se NMR Chemical Shifts of Boc-Sec-OH Derivatives.
The data in Table 1 illustrates the subtle yet discernible influence of the para-substituent on the benzyl protecting group. The slightly more electron-donating nature of the methoxy group in the Mob protecting group, compared to the methyl group in the MBn protecting group, results in a slight upfield shift of the ⁷⁷Se resonance. This demonstrates the high sensitivity of ⁷⁷Se NMR to minor electronic perturbations.
Experimental Protocol for ⁷⁷Se NMR Spectroscopy
Acquiring high-quality ⁷⁷Se NMR spectra requires careful consideration of experimental parameters, primarily due to the low gyromagnetic ratio and often long relaxation times of the ⁷⁷Se nucleus.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-50 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift.
-
Use a high-purity NMR tube (5 mm diameter is standard).
-
Ensure the sample is free of paramagnetic impurities, which can lead to significant line broadening.
-
-
Instrument Setup and Calibration:
-
The NMR data should be collected on a high-field spectrometer (e.g., 400 MHz or higher for ¹H) equipped with a broadband probe tuneable to the ⁷⁷Se frequency.[4]
-
Use an external standard for referencing the chemical shifts. Diphenyl diselenide (δ = 463.0 ppm) or dimethyl selenide (δ = 0 ppm) are commonly used references.[3][4]
-
-
Data Acquisition:
-
A standard single-pulse 'zg' sequence is often sufficient.
-
Pulse Width: Determine the 90° pulse width for ⁷⁷Se.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good resolution.
-
Relaxation Delay (D1): This is a critical parameter. ⁷⁷Se nuclei can have long spin-lattice relaxation times (T₁). A D1 of 5-10 seconds is a good starting point, but for accurate quantification, a longer delay (5 x T₁) may be necessary.
-
Number of Scans (NS): Due to the low natural abundance and sensitivity of ⁷⁷Se, a large number of scans (from several hundred to several thousand) is typically required to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Use broadband proton decoupling (e.g., 'cpd' or 'waltz16') to simplify the spectrum and improve sensitivity by collapsing proton-selenium couplings.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-5 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the external standard.
-
Caption: Experimental workflow for acquiring ⁷⁷Se NMR spectra.
Comparison with Alternative Analytical Techniques
While ⁷⁷Se NMR is a powerful tool, a multi-technique approach is often beneficial for comprehensive characterization.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive technique for assessing the purity of this compound derivatives and for identifying potential impurities or degradation products.[5][6]
-
Strengths:
-
Excellent for purity determination and separation of complex mixtures.[7]
-
Provides molecular weight information, confirming the identity of the main compound and any byproducts.
-
High throughput capabilities.
-
-
Limitations:
-
Does not directly probe the selenium atom's chemical environment.
-
Isomeric or isobaric impurities may not be readily distinguished without tandem MS (MS/MS).
-
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule.
-
Strengths:
-
Provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry.[1]
-
Can reveal intermolecular interactions in the solid state.
-
-
Limitations:
-
Requires a single crystal of suitable quality, which can be challenging to obtain.
-
The determined structure represents the solid-state conformation, which may differ from the solution-state conformation relevant to many applications.
-
Caption: Comparison of information from different analytical techniques.
Conclusion
⁷⁷Se NMR spectroscopy is an indispensable technique for the detailed characterization of this compound and its derivatives. Its high sensitivity to the local electronic environment of the selenium atom provides a direct and nuanced view of the molecular structure that is complementary to other analytical methods. While HPLC-MS excels in purity assessment and X-ray crystallography provides definitive solid-state structures, ⁷⁷Se NMR offers unique insights into the integrity of the crucial selenoether linkage. For researchers and professionals in peptide synthesis and drug development, a comprehensive analytical strategy that leverages the strengths of each of these techniques will ensure the highest quality and reliability of these important synthetic building blocks.
References
-
Anes, J., et al. (2023). Selenium in Peptide Chemistry. Molecules, 28(8), 3369. [Link]
-
Bruker. (n.d.). 77Se NMR. [Link]
-
Duddeck, H. (2004). 77Se NMR Spectroscopy and Its Applications in Chemistry. In Annual Reports on NMR Spectroscopy (Vol. 52, pp. 105-158). Academic Press. [Link]
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Griffin, J. M., et al. (2011). 77Se Solid-State NMR of Inorganic and Organoselenium Systems: A Combined Experimental and Computational Study. The Journal of Physical Chemistry C, 115(25), 12625–12638. [Link]
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Shimodaira, S., & Iwaoka, M. (2017). Improved synthetic routes to the selenocysteine derivatives useful for Boc-based peptide synthesis with benzylic protection on the selenium atom. Arkivoc, 2017(2), 260-271. [Link]
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Huang, Z., & Sheng, J. (2008). Selenium Derivatization of Nucleic Acids for Phase and Structure Determination in Nucleic Acid X-ray Crystallography. Molecules, 13(3), 547-560. [Link]
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Iwaoka, M., et al. (2010). Proposal for Sets of 77Se NMR Chemical Shifts in Planar and Perpendicular Orientations of Aryl Group and the Applications. International Journal of Molecular Sciences, 11(11), 4410-4428. [Link]
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Phadnis, P. P., & Mugesh, G. (2005). Internally stabilized selenocysteine derivatives: syntheses, 77Se NMR and biomimetic studies. Organic & Biomolecular Chemistry, 3(13), 2476-2481. [Link]
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Pittelkow, M., et al. (2015). 77Se NMR Spectroscopy As a Sensitive Probe for Hammett σ Constants. The Journal of Organic Chemistry, 80(3), 1564-1570. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry of Selenopeptides: Leveraging the Isotopic Signature for Unambiguous Identification and Quantification
For researchers, scientists, and drug development professionals venturing into the world of selenoproteomics, a nuanced understanding of the mass spectrometric behavior of selenium-containing peptides is paramount. The unique isotopic pattern of selenium offers a powerful analytical handle, but its effective use requires a departure from standard proteomics workflows. This guide provides an in-depth, comparative analysis of the mass spectrometry of selenopeptides versus their sulfur-containing analogs, complete with experimental insights and data-driven comparisons.
The Foundation: Why Selenium's Isotopic Pattern is a Game-Changer
At the heart of this guide lies the fundamental difference between selenium and sulfur at the atomic level: their isotopic distributions. Sulfur, for the most part, is isotopically simple, with ³²S being the most abundant isotope by a large margin. Selenium, in contrast, possesses a rich and distinctive isotopic signature with six stable isotopes, the most abundant being ⁸⁰Se.[1] This natural isotopic distribution creates a characteristic pattern in a mass spectrum that is an unambiguous indicator of selenium's presence in a peptide.
This unique isotopic signature provides a powerful tool for the specific identification of selenium-containing peptides (selenopeptides) in complex biological samples, often without the need for tandem mass spectrometry (MS/MS) verification.[2][3] This is a significant advantage over the analysis of sulfur-containing peptides, where identification relies heavily on fragmentation data.
A Tale of Two Peptides: Selenocysteine vs. Cysteine in the Mass Spectrometer
To truly appreciate the analytical advantages of selenium's isotopic pattern, a direct comparison with its sulfur analog, cysteine, is essential. While structurally similar, their behavior in a mass spectrometer is markedly different.
The Isotopic Fingerprint: A Visual Comparison
The most striking difference is the isotopic envelope observed in a high-resolution mass spectrum. A peptide containing a single cysteine residue will exhibit a typical isotopic distribution for a biological molecule, with the monoisotopic peak being the most abundant, followed by smaller peaks corresponding to the natural abundance of ¹³C.
In contrast, a selenopeptide will display a characteristic "picket fence" of peaks reflecting the natural abundance of selenium's isotopes. The most abundant peak will not be the monoisotopic one, but rather the one corresponding to the ⁸⁰Se isotope.
Table 1: Natural Isotopic Abundance of Sulfur and Selenium
| Isotope | Natural Abundance (%) |
| ³²S | 94.99 |
| ³³S | 0.75 |
| ³⁴S | 4.25 |
| ³⁶S | 0.01 |
| ⁷⁴Se | 0.89 |
| ⁷⁶Se | 9.37 |
| ⁷⁷Se | 7.63 |
| ⁷⁸Se | 23.77 |
| ⁸⁰Se | 49.61 |
| ⁸²Se | 8.73 |
Data sourced from authoritative chemical data repositories.
Physicochemical Properties and Their Impact on Mass Spectrometry
Beyond the isotopic pattern, the inherent chemical differences between selenocysteine (Sec) and cysteine (Cys) influence their behavior during mass spectrometric analysis. The selenol group of selenocysteine has a lower pKa (around 5.2) compared to the thiol group of cysteine (around 8.3).[4] This means that at physiological pH, selenocysteine is more readily deprotonated and thus more nucleophilic. This enhanced reactivity can be exploited for selective chemical labeling of selenocysteine residues.[4]
From a mass spectrometry perspective, this difference in acidity can influence ionization efficiency and fragmentation patterns. While more research is needed to fully elucidate these effects, it is a critical consideration when developing analytical methods.
Experimental Workflow: A Comparative Protocol for Selenopeptide and Cysteine-Peptide Analysis
The following provides a detailed, side-by-side experimental protocol for the analysis of a selenopeptide and its corresponding cysteine-containing analog using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Key Differences in Handling
Table 2: Comparative Sample Preparation Protocol
| Step | Selenopeptide Protocol | Cysteine-Peptide Protocol | Rationale for Differences |
| Reduction | Reduce with a milder reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at room temperature for 30 minutes. | Reduce with dithiothreitol (DTT) at 56°C for 1 hour. | The selenol group is more susceptible to oxidation, so milder reduction conditions are preferred to prevent unwanted side reactions. |
| Alkylation | Alkylate with iodoacetamide (IAA) in the dark at room temperature for 30 minutes. | Alkylate with iodoacetamide (IAA) in the dark at room temperature for 30 minutes. | Both protocols use a standard alkylation step to prevent disulfide bond reformation. |
| Enzymatic Digestion | Digest with trypsin at 37°C overnight. | Digest with trypsin at 37°C overnight. | The digestion protocol is generally the same for both types of peptides. |
| Desalting | Desalt using a C18 solid-phase extraction (SPE) cartridge. | Desalt using a C18 solid-phase extraction (SPE) cartridge. | A standard desalting step is necessary to remove contaminants that can interfere with mass spectrometry analysis. |
LC-MS/MS Analysis: Tailoring the Method for Selenium
Table 3: Comparative LC-MS/MS Parameters
| Parameter | Selenopeptide Method | Cysteine-Peptide Method | Rationale for Differences |
| Full Scan (MS1) Resolution | High resolution (>60,000) is crucial. | High resolution is beneficial but not as critical. | High resolution is essential to accurately resolve the complex isotopic pattern of selenium. |
| MS1 Scan Range | A wider scan range may be necessary to capture the entire isotopic envelope. | Standard scan range is typically sufficient. | The selenium isotopic cluster can span several m/z units. |
| Data-Dependent Acquisition (DDA) | Prioritize precursor ions exhibiting the characteristic selenium isotopic pattern. | Prioritize the most intense precursor ions. | This targeted approach ensures that low-abundant selenopeptides are selected for fragmentation. |
| Collision Energy (for MS2) | May require optimization to account for potential differences in fragmentation efficiency. | Standard collision energies are often sufficient. | The Se-C bond may have different fragmentation characteristics compared to the S-C bond. |
Leveraging the Isotopic Signature: Advantages and Disadvantages
The unique isotopic pattern of selenium offers both distinct advantages and some challenges in proteomic workflows.
Table 4: Advantages and Disadvantages of Using the Selenium Isotopic Signature
| Advantages | Disadvantages |
| Unambiguous Identification: The characteristic isotopic pattern is a highly specific marker for selenium-containing peptides, reducing false positives.[2][3] | Lower Natural Abundance: Selenium is a trace element, meaning selenoproteins are often present in low abundance, making detection challenging. |
| Reduced Reliance on MS/MS: In many cases, the isotopic pattern alone is sufficient for confident identification, simplifying data analysis.[3] | Software Challenges: Not all standard proteomics software is optimized to recognize and accurately deisotope the complex selenium isotopic pattern.[1] |
| Quantification Potential: The distinct isotopic peaks can be used for relative and absolute quantification of selenopeptides. | Isotopic Overlap: In complex samples, the isotopic clusters of other co-eluting peptides can overlap with the selenium pattern, complicating analysis. |
| Targeted Analysis: The isotopic signature can be used to trigger targeted MS/MS scans, increasing the sensitivity of detection for low-abundant selenopeptides. | Cost of Enriched Isotopes: For quantitative studies using isotopic labeling, enriched selenium isotopes can be expensive. |
Data Analysis and Visualization: Tools and Techniques
The analysis of selenopeptide mass spectrometry data requires specialized tools and a keen eye. Standard proteomics software may misinterpret the selenium isotopic cluster, leading to incorrect monoisotopic mass assignment and failed database searches.
Bioinformatics Tools for Selenoproteomics
Several bioinformatics tools have been developed to specifically address the challenges of identifying selenoproteins and their peptides from mass spectrometry data.
-
SESTAR (Selenium-encoded Isotopic Signature Targeted Profiling): A computational algorithm designed to detect ions with the distinctive selenium isotopic envelope in full-scan mass spectra.
-
SecMS: A mass spectrometry-based technique that allows for the systematic profiling of selenoproteomes by selective alkylation of selenocysteine.[2][5]
-
Isotope Pattern Deconvolution Software: Specialized software can be used for the internal and simultaneous correction of mass bias and spectral interferences in the determination of total selenium.[6]
Visualizing the Workflow and Data
To aid in understanding the experimental and analytical process, the following diagrams illustrate the key workflows.
Caption: Decision logic for selenopeptide identification.
Conclusion: A Powerful Tool for Advancing Research
The mass spectrometry of selenium-containing peptides presents both unique opportunities and challenges. By understanding the fundamental principles of selenium's isotopic signature and tailoring experimental and data analysis workflows accordingly, researchers can unlock a wealth of information. The ability to unambiguously identify and quantify selenopeptides in complex biological systems is a powerful tool for advancing our understanding of the critical roles these molecules play in health and disease, and for the development of novel therapeutics.
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Zhang, Y., et al. (2018). Selenocysteine-Specific Mass Spectrometry Reveals Tissue-Distinct Selenoproteomes and Candidate Selenoproteins. Cell Chemical Biology, 25(11), 1380-1388.e5. [Link]
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Larrea, M., et al. (2007). Internal correction of spectral interferences and mass bias in ICP-MS using isotope pattern deconvolution: Application to the determination of selenium in biological samples by isotope dilution analysis. Journal of Analytical Atomic Spectrometry, 22(9), 1069-1075. [Link]
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Wang, L., et al. (2022). SecMS analysis of selenoproteins with selenocysteine insertion sequence and beyond. Methods in Enzymology, 664, 259-278. [Link]
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Ju, H., et al. (2019). Selenium-isotopic signature toward mass spectrometric identification and enzyme activity assay. Analytica Chimica Acta, 1077, 156-163. [Link]
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Ren, X., et al. (2021). Comparison between cysteine and selenocysteine. The larger atom size, lower pKa, and lower redox potential make selenocysteine favored by proteins involved in redox reaction. Antioxidants & Redox Signaling, 34(16), 1285-1298. [Link]
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Mounicou, S., et al. (2023). Isotopologue pattern based data mining for selenium species from HILIC-ESI-Orbitrap-MS-derived spectra. Metallomics, 15(1), mfac097. [Link]
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Metanis, N., & Hilvert, D. (2023). Peptide Selenocysteine Substitutions Reveal Direct Substrate–Enzyme Interactions at Auxiliary Clusters in Radical S-Adenosyl-l-methionine Maturases. Journal of the American Chemical Society, 145(18), 10245-10250. [Link]
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Li, F., & Li, X. (2023). A Review of Plant Selenium-Enriched Proteins/Peptides: Extraction, Detection, Bioavailability, and Effects of Processing. Foods, 12(3), 567. [Link]
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Walczak, M. A. (2023). Selenium in Peptide Chemistry. Molecules, 28(7), 3185. [Link]
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Walter, W., & du Vigneaud, V. (2022). Reprint of: Comparison of the Chemical Properties of Selenocysteine and Selenocystine with Their Sulfur Analogs. Archives of Biochemistry and Biophysics, 726, 109233. [Link]
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Weerapana, E., & Patriat, E. N. (2017). Chemical-biology approaches to interrogate the selenoproteome. Accounts of chemical research, 50(10), 2533-2542. [Link]
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Chen, Y., et al. (2019). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Molecules, 24(21), 3829. [Link]
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Waters Corporation. (2019). Analysis of Cysteine-Conjugated Antibody Drug Conjugates (ADCs) Using a Native SEC LC-MS Workflow on the SYNAPT XS. Waters Corporation. [Link]
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Bak, D. W., & Weerapana, E. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR protocols, 5(1), 102875. [Link]
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A Researcher's Guide to Confirming Selenocysteine Integrity Post-HF Cleavage
For researchers, scientists, and drug development professionals, the successful synthesis of selenocysteine (Sec)-containing peptides is a critical step in exploring the vast landscape of selenoprotein biology. These unique biomolecules are central to a range of physiological processes, from antioxidant defense to thyroid hormone regulation. The incorporation of the 21st amino acid, selenocysteine, is often achieved through Boc-based solid-phase peptide synthesis (SPPS), a powerful technique that culminates in the use of anhydrous hydrogen fluoride (HF) for cleavage. However, the very properties that make Sec a potent catalytic residue also render it highly susceptible to degradation under harsh acidic conditions. This guide provides an in-depth, experience-driven comparison of analytical methods to rigorously validate the integrity of your Sec residue after HF cleavage, ensuring the fidelity of your synthetic peptides for downstream applications.
The Core Challenge: Selenocysteine's Chemical Dichotomy
The enhanced nucleophilicity and lower pKa of the selenol group (-SeH) in selenocysteine, as compared to the thiol group in cysteine, are key to its biological function.[1] However, these same properties make it a prime target for unwanted side reactions during the final HF cleavage step of Boc-SPPS.[1][2] The strongly acidic and carbocation-rich environment generated during the removal of side-chain protecting groups can lead to several critical degradation pathways:
-
Oxidation: The selenol is exceptionally sensitive to oxidation, readily forming diselenide bridges (-Se-Se-).[2] While sometimes a desired outcome for structural studies, uncontrolled oxidation leads to a heterogeneous mixture of products.
-
Alkylation: Reactive carbocations, generated from the cleavage of protecting groups like benzyl ethers, can be scavenged by the nucleophilic selenol, leading to irreversible side-product formation.[3]
-
Deselenization: Under certain conditions, the C-Se bond can be cleaved, resulting in the conversion of selenocysteine to a dehydroalanine residue, which can undergo further reactions.[4]
Mitigating these side reactions is the first and most critical step. The use of a well-designed "scavenger cocktail" is not just recommended; it is essential. Scavengers are nucleophilic species added to the HF mixture to trap reactive carbocations before they can modify the peptide.[3][5]
A Multi-Pronged Analytical Strategy for Validation
No single analytical technique can provide a complete picture of selenocysteine integrity. A robust validation workflow relies on the orthogonal strengths of chromatography and mass spectrometry to confirm purity, identity, and the oxidation state of the selenium atom.
Figure 1. Workflow for post-cleavage processing and analysis of selenocysteine-containing peptides.
Comparative Analysis of Key Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of peptide analysis, serving to both purify the crude product and assess the purity of the final material.[6][7]
-
Principle of Separation: Peptides are separated based on their hydrophobicity. The stationary phase is typically a C18-functionalized silica, and peptides are eluted with an increasing gradient of an organic solvent like acetonitrile in water, usually containing an ion-pairing agent like trifluoroacetic acid (TFA).[7]
-
What it Reveals about Sec Integrity: The oxidation state of the selenocysteine residue has a profound impact on the peptide's overall hydrophobicity and, consequently, its retention time.
-
Reduced Selenol (-SeH): The target peptide in its reduced, monomeric form will have a characteristic retention time.
-
Oxidized Diselenide (-Se-Se-): The formation of a diselenide-linked dimer results in a significantly more hydrophobic species that will typically elute much later than the monomer. The presence of a second major peak, often with a mass corresponding to the dimer, is a clear indicator of oxidation.[6]
-
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized peptide and identifying any modifications.[7][8][9]
-
Principle of Detection: Techniques like Electrospray Ionization (ESI) are used to gently ionize the peptide, allowing for the precise measurement of its mass-to-charge ratio (m/z).
-
What it Reveals about Sec Integrity:
-
Correct Monoisotopic Mass: The most crucial piece of data is the detection of an ion corresponding to the theoretical monoisotopic mass of the desired peptide. Selenium has a unique isotopic distribution with six naturally occurring isotopes, which gives selenopeptides a characteristic isotopic pattern that can aid in their identification.[6][9]
-
Detecting Oxidative Species: The mass spectrum should be carefully scrutinized for the presence of the diselenide-linked dimer. This will appear as an ion with a mass corresponding to (2 * Monomer Mass) - 2 Da.
-
Identifying Adducts: Unwanted alkylation by scavengers or other species will result in predictable mass additions to the peptide. For instance, the addition of a p-cresol scavenger would add 107.05 Da to the peptide mass.
-
Table 1: Comparative Data Interpretation for a Hypothetical Sec-Peptide
| Analytical Technique | Expected Result (High Integrity) | Observed Result (Oxidation Issue) | Interpretation of Issue |
| Analytical HPLC | A single, sharp peak at the expected retention time (>98% purity). | Two major peaks: one at the expected time (e.g., 12.5 min) and a later-eluting peak (e.g., 18.2 min). | The later-eluting peak is highly indicative of the more hydrophobic diselenide-linked peptide dimer. |
| ESI-Mass Spec | A major ion cluster corresponding to the theoretical monoisotopic mass of the reduced peptide. | Ion clusters for both the expected monomer and an ion with a mass of (2M-2H)⁺. | Confirms the presence of both the desired reduced peptide and the oxidized diselenide dimer. |
Detailed Experimental Protocols
Protocol 1: Optimized HF Cleavage of Sec-Peptides
This protocol is designed to minimize oxidation and side reactions. It is performed in a dedicated, HF-resistant apparatus.[3][5][10]
Materials:
-
Peptide-resin (dried under vacuum).
-
Anhydrous Hydrogen Fluoride (HF).
-
Scavengers: p-cresol, 1,2-ethanedithiol (EDT).
-
Cold diethyl ether.
-
Extraction solvent (e.g., 10% aqueous acetic acid).
-
HF Cleavage Apparatus.
Procedure:
-
Place the dry peptide-resin (e.g., 0.2 mmol) into the Teflon reaction vessel of the HF apparatus.
-
Add the scavenger mixture. A common and effective mixture for Sec-containing peptides is p-cresol (0.5 mL) and 1,2-ethanedithiol (0.5 mL).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill approximately 9 mL of anhydrous HF into the reaction vessel.
-
Allow the reaction to stir at 0°C for 60-90 minutes.
-
After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum.
-
Transfer the resin and cleaved peptide mixture to a centrifuge tube.
-
Precipitate the peptide by adding approximately 40 mL of cold diethyl ether. Mix well.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet three more times with cold diethyl ether to remove scavengers.
-
After the final wash, allow the ether to evaporate, leaving the crude peptide pellet.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
Protocol 2: Analytical RP-HPLC and ESI-MS
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Electrospray Ionization Mass Spectrometer (may be in-line with HPLC or offline).
Reagents:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Inject 10 µL of the sample onto the column.
-
Elute with a linear gradient, for example, 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 214 nm.
-
Analyze the resulting chromatogram for purity and the presence of any secondary peaks.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the ESI-MS source, either directly via infusion or from the HPLC eluent.
-
Acquire the mass spectrum over a relevant m/z range.
-
Compare the observed monoisotopic mass with the theoretical mass of the target peptide.
-
Scrutinize the spectrum for masses corresponding to the diselenide dimer or other potential adducts.
-
Conclusion
The synthesis of high-quality selenocysteine-containing peptides demands a validation process that is as rigorous as the synthesis itself. While HF cleavage remains a powerful tool in Boc-SPPS, the inherent reactivity of the selenocysteine residue necessitates a careful and evidence-based approach to confirming its integrity. By combining the separative power of RP-HPLC with the definitive mass identification of ESI-MS, researchers can confidently verify the purity, identity, and, most critically, the reduced state of the selenocysteine residue. This dual-pronged analytical strategy is essential for ensuring that the synthesized peptides are fit for purpose, enabling reliable and reproducible results in the study of selenoprotein structure and function.
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Muttenthaler, M., et al. (2010). Trends in peptide-based drug discovery. Nature Reviews Drug Discovery, 9(10), 751-762. Available from: [Link]
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Besse, D., & Moroder, L. (1997). Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds. Journal of Peptide Science, 3(6), 442-453. Available from: [Link]
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Coin, I., et al. (2013). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 8(2), 293-306. Available from: [Link]
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Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available from: [Link]
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Hammel, C., et al. (1997). Identification of selenocysteine and selenomethionine in protein hydrolysates by high-performance liquid chromatography of their o-phthaldialdehyde derivatives. The Analyst, 122(11), 1359-1363. Available from: [Link]
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Iwaoka, M., & Shimodaira, S. (2017). Improved synthetic routes to the selenocysteine derivatives useful for Boc-based peptide synthesis with benzylic protection. ARKIVOC, 2017(ii), 260-271. Available from: [Link]
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Lee, S., et al. (2012). Monoisotopic mass determination algorithm for selenocysteine-containing polypeptides from mass spectrometric data based on theoretical modeling of isotopic peak intensity ratios. Journal of the American Society for Mass Spectrometry, 23(11), 1958-1966. Available from: [Link]
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SIELC Technologies (2020). HPLC Determination of Seleno Amino Acids on Newcrom AH Column. Available from: [Link]
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UQ eSpace, The University of Queensland (2013). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Available from: [Link]
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- 10. UQ eSpace [espace.library.uq.edu.au]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-Sec(Mob)-OH for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe handling and disposal of N-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-L-selenocysteine, commonly abbreviated as Boc-Sec(Mob)-OH. As a vital building block in solid-phase peptide synthesis (SPPS), particularly for incorporating the 21st amino acid, selenocysteine, its unique chemical composition—containing a Boc protecting group, a Mob-protected selenium moiety, and a carboxylic acid—necessitates a nuanced and rigorous approach to waste management. This document is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information to ensure operational integrity and environmental stewardship.
Hazard Identification and Essential Safety Precautions
Understanding the inherent risks associated with this compound is the foundation of its safe management. The primary hazards stem from its organoselenium structure. According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic and poses a significant environmental threat.
Key Hazards:
-
Acute Toxicity: Toxic if swallowed or inhaled (H301+H331).
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure (H373).
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).
Due to these hazards, direct disposal into the environment or sanitary sewer system is strictly prohibited. All waste streams containing this compound must be treated as hazardous.
Personal Protective Equipment (PPE)
Before handling or beginning any disposal procedure, the use of appropriate PPE is mandatory. This creates a primary barrier of protection against accidental exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or accidental aerosolization of the solid powder. |
| Hand Protection | Nitrile rubber or other chemically resistant gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1] |
| Body Protection | A standard laboratory coat, worn fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. For larger quantities or where dust may be generated, a NIOSH-approved respirator (e.g., N95 or P1) should be used.[2] | Prevents inhalation of the powdered compound. |
Immediate First-Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Core Principles of this compound Waste Management
The guiding principle for managing this compound waste is containment and segregation to prevent environmental release and ensure safe handling by waste disposal personnel.
-
Waste Segregation: Designate a specific, clearly labeled, and sealed container for all this compound waste.[5][6] This includes pure, unused chemical, contaminated labware (e.g., pipette tips, weigh boats), and reaction byproducts. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Incompatibilities: Avoid mixing this compound waste with strong oxidizing agents or strong acids, as this could lead to uncontrolled reactions or the generation of hazardous fumes.
-
Consult EHS: Your institution's EHS office is the ultimate authority on chemical waste disposal. Always consult their guidelines and protocols. The procedures outlined here are based on general best practices and must be adapted to comply with local, state, and federal regulations.
Step-by-Step Disposal Protocol for Unused or Expired this compound
The primary and most accepted method for disposing of unused or expired this compound is through a licensed chemical waste disposal service.[1][5] The following steps detail how to prepare the chemical for pickup.
-
Containerization:
-
Whenever possible, leave the chemical in its original, unopened container.
-
If the original container is compromised or if you are aggregating small amounts of waste, use a new, robust, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Write the full chemical name: "this compound" or "N-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-L-selenocysteine."
-
Include the CAS Number: 959415-39-5.
-
Indicate the primary hazards: "Toxic," "Environmental Hazard."
-
Add any other information required by your institution's EHS office.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, well-ventilated, and away from general laboratory traffic.[3]
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Scheduling Waste Pickup:
-
Contact your institution's EHS office or the designated chemical waste coordinator to arrange for the pickup and final disposal of the waste.
-
Management of Associated Waste Streams
Disposal considerations extend beyond the pure chemical to include all materials and solutions that have come into contact with it.
Protocol for Contaminated Solid Waste
This category includes items such as gloves, weighing paper, absorbent pads, and contaminated pipette tips.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container separate from regular trash.
-
Labeling: Label the container as "Hazardous Waste - this compound Contaminated Debris."
-
Disposal: Manage this container alongside the primary chemical waste for pickup by a licensed disposal service.
Protocol for Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before they can be considered non-hazardous. The rinsate from this process is itself hazardous waste.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Collect all rinsate in a designated hazardous waste container. This rinsate now contains residual this compound and must be disposed of as hazardous liquid waste.[5]
-
Label Rinsate: Label the rinsate container with "Hazardous Waste," the name of the solvent, and "Trace this compound."
-
Final Disposal of Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory waste, though it is best practice to remove or deface the original label to prevent confusion.[7] Always confirm this final step with your EHS office.
Protocol for Waste from Boc-Deprotection Reactions
A common procedure involving this compound is the removal of the Boc protecting group, typically using a strong acid like trifluoroacetic acid (TFA). The resulting waste stream is acidic and contains the deprotected selenocysteine derivative, which remains hazardous.
-
Segregation: Collect all waste from the deprotection reaction (including the reaction mixture and any solvent washes) into a dedicated, acid-compatible hazardous waste container.
-
Neutralization (Caution): This step should only be performed if explicitly approved by your EHS office, as it is a form of waste treatment.
-
Work in a chemical fume hood and wear appropriate PPE.
-
Place the acidic waste container in a secondary container or an ice bath to manage heat generation.
-
Slowly and carefully add a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) while stirring.
-
Monitor the pH of the solution until it is neutral (pH 6-8). Be prepared for gas evolution (CO2) if using bicarbonate.
-
-
Containerization and Labeling:
-
Whether neutralized or not, ensure the final waste container is sealed and clearly labeled.
-
The label must include "Hazardous Waste," the names of all chemical constituents (e.g., "Neutralized TFA/DCM waste containing Selenocysteine derivative"), and the appropriate hazard warnings.
-
-
Disposal: Arrange for pickup through your institution's licensed chemical waste disposal service.
This compound Disposal Workflow
The following diagram outlines the decision-making process for managing various waste streams associated with this compound.
Caption: Decision workflow for the safe disposal of this compound and associated waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. Its acute toxicity and ecotoxicity, driven by the presence of selenium, demand a meticulous and informed approach. By adhering to the principles of segregation, proper containment, and clear labeling, and by working in close partnership with your institution's EHS department, you can effectively mitigate the risks associated with this compound. This commitment not only protects laboratory personnel but also upholds our collective responsibility to safeguard the environment.
References
-
MSDS of Fmoc-Sec(Mob)-OH . Angene. [Link]
-
This compound PubChem Entry . National Institutes of Health. [Link]
-
Safety Data Sheet - Fmoc-Trp(Boc)-Ser(ΨMe,Me pro)-OH . P3 Biosystems. [Link]
-
Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information, NIH. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.ca [fishersci.ca]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal Protective Equipment & Handling Guide: Boc-Sec(Mob)-OH
Executive Summary & Risk Profile
Boc-Sec(Mob)-OH (N-α-t-Butyloxycarbonyl-Se-(4-methoxybenzyl)-L-selenocysteine) is a specialized building block for introducing selenocysteine into peptides via Solid Phase Peptide Synthesis (SPPS).
While the Mob (4-methoxybenzyl) and Boc groups mask the immediate reactivity and stench of the selenol, this compound must be handled as a Toxic Selenium Source . The primary risks arise not just from the solid powder, but from the cleavage and deprotection steps , where toxic selenols and potentially fatal hydrogen selenide (
Hazard Identification Matrix
| Hazard Class | Rating (1-4) | Description |
| Acute Toxicity | 3 | Selenium compounds are toxic by inhalation and ingestion.[1] Cumulative poison. |
| Stench | 2 (Solid) / 4 (Cleaved) | Protected form is mild; deprotected selenol has an intense, nausea-inducing odor. |
| Environmental | 4 | Very toxic to aquatic life with long-lasting effects. Zero discharge to drains. |
| Reactivity | 2 | Incompatible with strong oxidizers.[2] Acid-labile (generates reactive species). |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." Selenium handling requires a barrier-focused approach to prevent dermal absorption and inhalation.
| PPE Category | Requirement | Technical Justification |
| Respiratory | Fume Hood (Mandatory) | All weighing and handling must occur inside a certified chemical fume hood. N95/P100 respirators are required only if handling outside a hood (e.g., spill cleanup). |
| Hand Protection | Double Nitrile (0.11 mm min) | Outer: Standard Nitrile (changed immediately upon splash). Inner: Extended cuff Nitrile (tucked under lab coat). Note: Latex is permeable to some organic selenium carriers. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of fine powder drift or acidic splashes during cleavage. |
| Body Protection | Lab Coat + Apron | Standard cotton lab coat. Add a chemical-resistant apron (Tyvek or PVC) during cleavage/TFA handling. |
| Hygiene | Wash & Monitor | Wash hands with soap/water immediately after doffing gloves. Do not use organic solvents (acetone/ethanol) on skin; they enhance selenium absorption. |
Operational Handling Protocol
Phase 1: Storage & Retrieval
-
Condition: Store at -20°C , desiccated.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation. Moisture hydrolyzes the Boc group and degrades the selenium center.
-
Secondary Containment: Store the vial inside a secondary plastic jar labeled "TOXIC: SELENIUM."
Phase 2: Weighing & Solubilization
-
Static Control: Fine powders often carry static charge. Use an anti-static gun or ionizer before weighing to prevent powder from "jumping" onto the balance or gloves.
-
The "Closed Transfer" Rule:
-
Tare the weighing boat/vial inside the hood.
-
Transfer solid.
-
Close the vessel before moving it out of the hood to the balance (if balance is external). Ideally, use a balance inside the hood.
-
-
Solvent: Dissolve in DMF or NMP. If the solution turns pink/red , elemental selenium has precipitated (decomposition).
Phase 3: Reaction (SPPS Coupling)
-
Activation: Standard DIC/HOBt or HATU methods are safe.
-
Waste Segregation: All washes (DMF, DCM) from this step must go into a specific "Heavy Metal / Selenium Waste" container, not general organic waste.
Phase 4: Cleavage (Critical Risk Step)
This is the most hazardous phase. The removal of the Mob group often requires strong acids or oxidative cocktails.
-
Reagent Warning: Common cocktails use TFA/Thioanisole/TES .[3]
-
Temperature Control: Maintain reaction at 40°C (if using the mild TFA method) or 0°C (if using HF/TFMSA).
-
Scavengers: You must use thioanisole or DTT. Without them, the liberated selenocation (
) will re-attach to the peptide or polymerize. -
Odor Control: The deprotected selenol will smell offensive. Keep all vessels sealed. Treat glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual selenols to odorless selenium oxides.
Emergency Procedures
Spill Response Decision Tree
Scenario: You have spilled this compound powder or solution.
Figure 1: Decision logic for immediate spill containment. Note that bleach is used for surface decontamination, not initial bulk cleanup.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen.[4] Seek medical attention —selenium pneumonitis can be delayed.[4]
-
Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol.
-
Eye Contact: Flush for 15 minutes, lifting eyelids.
Waste Disposal & Deactivation
Never pour selenium waste down the drain.[6] It is a regulated environmental toxin.
The "Kill" Protocol (Deactivation)
Before disposing of glassware or reaction byproducts, oxidize the active selenium species:
-
Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Soak contaminated glassware/tips for 1 hour . This converts toxic selenols/selenides into less volatile selenium oxides (
) or elemental selenium. -
Rinse glassware; collect the bleach rinsate.
Waste Streams Table
| Waste Type | Contents | Disposal Path |
| Solid Waste | Gloves, weighing boats, paper towels, resin. | Hazardous Solid Waste (Label: "Selenium Contaminated Debris"). |
| Liquid Waste A | Reaction mixtures (DMF, TFA, Scavengers). | Heavy Metal / Selenium Organic Waste . |
| Liquid Waste B | HPLC eluents containing peptide.[3] | Selenium Aqueous Waste . |
| Sharps | Needles used for transfer. | Sharps Bin (Label: "Chemically Contaminated"). |
Scientific Workflow Visualization
Figure 2: Cradle-to-grave workflow for this compound, highlighting the critical hazard control point during cleavage.
References
-
Hondal, R. J. (2005). Incorporation of Selenocysteine into Proteins via Peptide Synthesis. Protein & Peptide Letters. Link
-
Harris, K. M., & Flemer, S. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science. Link
-
Occupational Safety and Health Administration (OSHA) . Selenium and Compounds (as Se) - Occupational Safety and Health Standards. Link
-
Environmental Protection Agency (EPA) . Management of Hazardous Waste - Selenium. Link
Sources
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
